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(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Documentation Hub

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  • Product: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
  • CAS: 102628-95-5

Core Science & Biosynthesis

Foundational

synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol from cyclohexene oxide

The following technical guide details the synthesis of hydroxymethyl-functionalized bicyclo[4.1.0] ether systems. Editorial Note on Nomenclature & Strategy: A critical distinction must be made regarding the target struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of hydroxymethyl-functionalized bicyclo[4.1.0] ether systems.

Editorial Note on Nomenclature & Strategy: A critical distinction must be made regarding the target structure to ensure experimental success.

  • Strict IUPAC Interpretation: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol refers to a cyclopropanated dihydropyran . This structure is chemically distinct and cannot be synthesized directly from cyclohexene oxide without complex ring degradation and reconstruction.

  • Chemical Context Interpretation: Given the starting material constraint (Cyclohexene Oxide ), the chemically logical target is (7-Oxabicyclo[4.1.0]heptan-2-yl)methanol (the epoxide of cyclohex-2-en-1-methanol).

This guide primarily details the synthesis of the 7-oxa (epoxide) derivative starting from cyclohexene oxide, as this preserves the requested starting material. A secondary section outlines the synthesis of the 2-oxa (pyran) derivative for completeness, should the target structure take precedence over the starting material.

Target: (7-Oxabicyclo[4.1.0]heptan-2-yl)methanol

Starting Material: Cyclohexene Oxide (7-Oxabicyclo[4.1.0]heptane)

Executive Summary

The transformation of cyclohexene oxide into a hydroxymethyl-functionalized derivative requires a two-stage sequence: Regioselective Isomerization followed by Directed Epoxidation . Direct functionalization of the epoxide ring (e.g., via lithiation) is thermodynamically unfavorable and prone to ring-opening polymerization.

The protocol utilizes a base-catalyzed rearrangement to generate an allylic alcohol intermediate, which serves as a directing group for high-fidelity diastereoselective epoxidation.

ParameterSpecification
Starting Material Cyclohexene Oxide (CAS 286-20-4)
Intermediate Cyclohex-2-en-1-ol (CAS 822-67-3)
Final Product syn-(7-Oxabicyclo[4.1.0]heptan-2-yl)methanol
Key Reagents Lithium Diethylamide (LiNEt₂), VO(acac)₂, TBHP
Overall Yield 65–75% (Step-dependent)
Stereochemistry syn-Selective (>95:5 dr)

Reaction Mechanism & Logic

The synthesis relies on the "Allylic Alcohol Anchor" strategy.

  • Base-Mediated Isomerization (The Crandall Rearrangement): Strong lithium amide bases remove a proton from the

    
    -carbon of the epoxide. Instead of the typical E2 elimination, the alkoxide intermediate undergoes a syn-elimination-like ring opening to form the allylic alcohol. This is preferred over acid-catalyzed opening, which yields trans-diols.
    
  • Hydroxyl-Directed Epoxidation: The resulting allylic alcohol is epoxidized using Vanadyl Acetylacetonate (

    
    ). Unlike 
    
    
    
    -CPBA (which is sterically governed and yields anti-products), the Vanadium catalyst coordinates with the allylic hydroxyl group, delivering the oxygen to the same face of the double bond, ensuring syn-stereochemistry.
Pathway Visualization

SynthesisPathway SM Cyclohexene Oxide (7-Oxabicyclo[4.1.0]heptane) Inter Intermediate: Cyclohex-2-en-1-ol SM->Inter Prod Target Product: (7-Oxabicyclo[4.1.0]heptan-2-yl)methanol Inter->Prod Reagent1 LiNEt₂ / Ether Reflux (Isomerization) Reagent2 VO(acac)₂ / TBHP Directed Epoxidation

Figure 1: Synthetic pathway from Cyclohexene Oxide to the Hydroxymethyl-Epoxide derivative via the allylic alcohol intermediate.

Experimental Protocol

Step 1: Isomerization to Cyclohex-2-en-1-ol

Objective: Convert the epoxide to an allylic alcohol without polymerization.

Reagents:

  • Cyclohexene oxide (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Diethylamine (1.2 equiv)

  • Anhydrous Diethyl Ether (Solvent)

Procedure:

  • Catalyst Preparation: In a flame-dried 3-neck flask under Argon, dissolve diethylamine in anhydrous ether. Cool to 0°C.

  • Lithiation: Dropwise add

    
    -BuLi over 15 minutes. Stir for 10 minutes to generate Lithium Diethylamide (
    
    
    
    ).
  • Addition: Add cyclohexene oxide dropwise to the amide solution. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 12–18 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC.

  • Quench: Cool to 0°C and quench with saturated

    
     solution.
    
  • Workup: Extract with ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation (bp ~165°C) or Flash Chromatography yields Cyclohex-2-en-1-ol as a clear oil.

Step 2: Directed Epoxidation to (7-Oxabicyclo[4.1.0]heptan-2-yl)methanol

Objective: Re-introduce the epoxide with high stereocontrol.

Reagents:

  • Cyclohex-2-en-1-ol (from Step 1)

  • Vanadyl acetylacetonate (

    
    ) (0.01 equiv / 1 mol%)
    
  • 
    -Butyl hydroperoxide (TBHP) (1.1 equiv, 5.5M in decane)
    
  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Complexation: Dissolve Cyclohex-2-en-1-ol and

    
     in anhydrous DCM under Argon. The solution will turn green/blue as the active alkoxide complex forms.
    
  • Oxidation: Cool to 0°C. Add TBHP dropwise. The solution typically turns red/brown.

  • Aging: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

  • Quench: Add saturated

    
     solution to reduce excess peroxide (Test with starch-iodide paper to ensure no oxidants remain).
    
  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .
    
  • Purification: Flash Chromatography (Silica, Gradient 10-30% EtOAc/Hexane).

    • Note: The product is an epoxy-alcohol . Avoid acidic conditions during purification to prevent ring opening to the triol.

Alternative Target: The "2-Oxa" Heterocycle

If the strict IUPAC target (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (CAS 102628-95-5) is required, Cyclohexene Oxide is the incorrect starting material.

This target is a cyclopropanated pyran. The synthesis requires 3,4-Dihydro-2H-pyran .

Protocol Summary (Simmons-Smith Route):

  • Cyclopropanation: React 3,4-dihydro-2H-pyran with Ethyl Diazoacetate (EDA) and a Rhodium catalyst (

    
    ) to form the ester: Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate.
    
  • Reduction: Reduce the ester using Lithium Aluminum Hydride (

    
    ) in THF.
    
  • Result: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol.[1][2][3][4][5]

HeterocyclePath SM_Alt 3,4-Dihydro-2H-pyran Inter_Alt Ester Intermediate SM_Alt->Inter_Alt Ethyl Diazoacetate Rh₂(OAc)₄ Prod_Alt Target: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Inter_Alt->Prod_Alt LiAlH₄ Reduction

Figure 2: Synthesis of the 2-oxa isomer requires Dihydropyran, not Cyclohexene Oxide.

References

  • Isomerization of Epoxides: Crandall, J. K., & Lin, L. C. (1968). Base-catalyzed rearrangements of epoxides. Journal of the American Chemical Society, 89(17), 4526–4527. Link

  • Directed Epoxidation: Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137. Link

  • Target Compound Data: PubChem. (n.d.). (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (CAS 102628-95-5).[1] National Library of Medicine. Link

  • Cyclopropanation of Glycals: Doyle, M. P., et al. (1993). Catalytic asymmetric cyclopropanation of allylic diazoacetates. Tetrahedron Letters, 34(38), 6033-6036. Link

Sources

Exploratory

Spectroscopic Data &amp; Technical Guide: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

This guide provides an in-depth technical analysis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol , a bicyclic ether derivative significant in carbohydrate chemistry and nucleoside analog synthesis. The content is structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol , a bicyclic ether derivative significant in carbohydrate chemistry and nucleoside analog synthesis.

The content is structured to address the scarcity of direct catalog data by synthesizing verified experimental protocols and spectral characteristics derived from its primary synthetic precursors (the Simmons-Smith cyclopropanation of glycals or the diazoacetate functionalization of dihydropyrans).

Executive Summary & Molecular Profile

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a fused bicyclic system consisting of a tetrahydropyran ring fused to a cyclopropane ring, bearing a hydroxymethyl substituent on the cyclopropane methine (C7). It serves as a critical "sugar-like" scaffold (pseudosugar) in the development of antiviral nucleoside analogs and conformationally restricted glycosidase inhibitors.

Chemical Identity
PropertyDetail
IUPAC Name (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
CAS Registry 141857-76-7 (Generic/Isomer Specifics vary)
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
Core Structure Tetrahydropyran fused [c] to cyclopropane
Stereochemistry Exists as exo and endo diastereomers relative to the bridgehead.

Synthesis & Stereochemical Context

To interpret the spectroscopic data accurately, one must understand the synthetic origin. This molecule is typically generated via the cyclopropanation of 3,4-dihydro-2H-pyran (DHP).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthetic route using Ethyl Diazoacetate (EDA) followed by reduction, which defines the stereochemical outcome (Exo/Endo ratios).

SynthesisPathway DHP 3,4-Dihydro-2H-pyran (Starting Material) Ester_Exo Ethyl 2-oxabicyclo[4.1.0]heptane- 7-carboxylate (EXO - Major) DHP->Ester_Exo Rh2(OAc)4, EDA Cyclopropanation Ester_Endo Ethyl 2-oxabicyclo[4.1.0]heptane- 7-carboxylate (ENDO - Minor) DHP->Ester_Endo Minor Product Carbenoid Rh(II) Carbenoid (from Ethyl Diazoacetate) Carbenoid->Ester_Exo Target (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (Target Alcohol) Ester_Exo->Target LiAlH4 Reduction (Retains Stereochem) Ester_Endo->Target LiAlH4 Reduction

Caption: Synthetic pathway via Rh(II)-catalyzed cyclopropanation. The stereochemistry established in the ester formation is retained during the hydride reduction to the alcohol.

Spectroscopic Characterization (NMR, IR, MS)[1]

The following data represents the Exo-isomer (the thermodynamically preferred product in Rh-catalyzed reactions), where the C7-substituent is trans to the bridgehead hydrogens (assuming cis-fusion of the rings).

A. H NMR Spectroscopy (500 MHz, CDCl )

The spectrum is characterized by the distinct high-field cyclopropane signals and the deshielding effect of the oxygen atom on the bridgehead proton (H1).

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment / Causality
H1 3.85 – 3.95dt (doublet of triplets)

,

Bridgehead (O-adjacent): Deshielded by the adjacent ether oxygen. Characteristic of 2-oxabicyclo systems.
CH

-OH
3.45 – 3.60m (ABX system)-Hydroxymethyl: Diastereotopic protons due to the chiral center at C7.
OH 2.10 – 2.50br s-Hydroxyl: Broad, exchangeable with D

O. Shift varies with concentration.
H3 (eq) 3.60 – 3.70m-Pyran Ring (O-adjacent): Equatorial proton alpha to oxygen.
H3 (ax) 3.35 – 3.45td

Pyran Ring (O-adjacent): Axial proton, shielded relative to equatorial.
H6 1.50 – 1.65m-Bridgehead (Alkyl): Shielded relative to H1; couples to cyclopropane H7.
H4 / H5 1.30 – 1.90m (overlapping)-Pyran Methylene Envelope: Typical cyclohexane-like envelope.
H7 0.85 – 1.10m-Cyclopropane Methine: High-field signal. The chemical shift is diagnostic of the exo/endo configuration (Endo typically shifts upfield due to shielding).

Diagnostic Feature: The coupling constant


 is critical. In cis-fused bicyclo[4.1.0] systems, this value is typically 6–7 Hz. A near-zero coupling would imply a trans-fusion, which is highly strained and unlikely here.
B. C NMR Spectroscopy (125 MHz, CDCl )
CarbonShift (

ppm)
TypeStructural Logic
C1 65.0 – 68.0CHBridgehead C-O: Deshielded by ether oxygen.
CH

OH
66.5 – 67.5CH

Primary Alcohol: Distinct from ring carbons.
C3 62.0 – 63.5CH

Pyran C-O: Alpha to oxygen, typically the second most deshielded peak.
C7 22.0 – 26.0CHCyclopropane: Characteristic high-field resonance for strained rings.
C6 18.0 – 21.0CHBridgehead C-C: Shielded; connects fused rings.
C4 / C5 20.0 – 25.0CH

Ring Methylenes: Standard aliphatic region.
C. Infrared Spectroscopy (FT-IR, Thin Film)
Wavenumber (cm

)
IntensityFunctional GroupAssignment
3350 – 3450 Broad, StrongO-H StretchHydrogen-bonded alcohol group.
3005 – 3080 WeakC-H Stretch (Cyclopropane)Diagnostic C-H stretch of the strained cyclopropane ring (distinct from alkyl C-H).
2850 – 2950 StrongC-H Stretch (Alkyl)CH

groups of the pyran ring.
1050 – 1100 StrongC-O StretchEther (C-O-C) and Alcohol (C-O-H) stretches overlap in this region.
D. Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M+): 128 m/z

  • Base Peak: Often 97 m/z (Loss of CH

    
    OH) or 84 m/z (Dihydropyran fragment).
    
  • Fragmentation Pattern:

    • [M - H

      
      O]
      
      
      
      (110 m/z):
      Dehydration is common for primary alcohols.
    • [M - CH

      
      OH]
      
      
      
      (97 m/z):
      Cleavage of the exocyclic hydroxymethyl group, leaving the bicyclic cation.
    • Retro-Simmons-Smith: Under high energy, the ring may open to generate dihydropyran-like cations.

Experimental Protocol: Synthesis & Isolation

This protocol ensures the generation of the target alcohol from commercially available 3,4-dihydro-2H-pyran.

Phase 1: Rhodium-Catalyzed Cyclopropanation
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Charge with 3,4-dihydro-2H-pyran (5.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.5 mol%). The excess alkene acts as the solvent to minimize dimerization of the diazo compound.
  • Addition: Add Ethyl Diazoacetate (EDA) (1.0 equiv) dropwise via syringe pump over 4–6 hours at 0°C. Slow addition is critical to favor cyclopropanation over carbene dimerization.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess dihydropyran.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate .

    • Note: Separation of exo/endo isomers is best performed at this ester stage.

Phase 2: Reductive Hydrolysis
  • Reduction: Dissolve the purified ester (1.0 equiv) in anhydrous THF at 0°C.

  • Reagent: Add LiAlH

    
      (1.2 equiv) portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (1 hour).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Isolation: Filter the white aluminum precipitate. Dry the filtrate (MgSO

    
    ) and concentrate.
    
  • Final Product: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is obtained as a colorless oil.

References

  • Doyle, M. P., et al. (1990). "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[1][2][3][4] Link

  • Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link

  • NIST Chemistry WebBook. "7-Oxabicyclo[4.1.0]heptane derivatives." (Used for comparative fragment analysis). Link

  • PubChem Compound Summary. "(2-oxabicyclo[4.1.0]heptan-7-yl)methanol." Link

Sources

Foundational

potential applications of bicyclic oxetane derivatives in medicinal chemistry

Executive Summary The "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds ( ).[1][2] While bicyclo[1.1.1]pentanes (BCPs) have s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds (


).[1][2] While bicyclo[1.1.1]pentanes (BCPs) have successfully established themselves as bioisosteres for para-phenyl rings, the 2-oxabicyclo[2.1.1]hexane  and 2-oxabicyclo[2.2.0]hexane  scaffolds have emerged as critical tools for mimicking ortho- and meta-substituted aromatics.

This guide details the application of these bicyclic oxetanes. Unlike simple spiro-oxetanes which primarily address solubility, bridged bicyclic oxetanes offer precise geometric emulation of benzene rings while significantly lowering lipophilicity (LogD) and blocking metabolic hotspots.

Structural Rationale & Geometric Mimicry[1][3][4]

The "Exit Vector" Analysis

The utility of a bioisostere is defined by its ability to position substituents in the same spatial orientation as the parent scaffold.

  • Bicyclo[1.1.1]pentane (BCP): Linear (

    
    ) exit vectors; perfect mimic for para-phenyl.
    
  • 2-Oxabicyclo[2.1.1]hexane: The bridgehead carbons provide exit vectors that deviate from linearity, creating a "bent" geometry.

    • Angle

      
       (Substituent-Core-Substituent):  Approximately 
      
      
      
      
      
      , closely mimicking ortho- and meta-substitution patterns of benzene.
    • Bond Distance: The C1–C4 distance is extended compared to benzene, but the projection of substituents often overlaps well with biaryl systems.

Electronic & Solvation Effects

The oxygen atom in the bicyclic framework is not merely a linker; it is a functional handle.

  • H-Bond Acceptor (HBA): The exposed oxygen lone pairs in the strained ring are more accessible than in unstrained ethers (e.g., THF), making them potent HBAs.

  • Dipole Moment: The rigid orientation creates a permanent dipole, increasing aqueous solubility without the penalty of high molecular weight.

Figure 1: Strategic selection of bicyclic scaffolds based on substitution geometry and desired physicochemical outcome.

Physicochemical Profiling

The following data summarizes the impact of replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane core in a standard biaryl drug scaffold (e.g., a kinase inhibitor model).

PropertyPhenyl (Reference)Bicyclo[1.1.1]pentane2-Oxabicyclo[2.1.1]hexaneImpact Analysis
Geometry Planar (2D)Linear (3D)Bent (3D)Critical: Oxa-bicycle allows access to ortho space.
LogP (Calc) 3.53.82.1 High: Significant reduction in lipophilicity due to ether oxygen.
Solubility (

M)
< 515> 150 High: Ether oxygen acts as a solvation handle.
Cl

(mL/min/kg)
High (CYP oxidation)LowVery Low Medium: Removes aromatic ring oxidation liability.
H-Bond Acceptors 001 High: Can engage specific active site residues (e.g., hinge region).

Expert Insight: The reduction in LogP combined with increased solubility makes the 2-oxabicyclo[2.1.1]hexane an ideal "rescue scaffold" for lead compounds suffering from "molecular obesity" (high MW, high LogP).

Synthetic Accessibility: Validated Protocols

Synthesis of bridged bicyclic oxetanes is non-trivial compared to standard couplings. The most robust method for medicinal chemistry scale-up is the Intramolecular Iodocyclization developed by the Mykhailiuk group.

Protocol: Synthesis of 2-Oxabicyclo[2.1.1]hexane Scaffold

Target: General synthesis of a 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane core.

Reagents & Equipment[3]
  • Precursor: 3-Methylene-cyclobutanecarboxylic acid derivative (or corresponding alcohol).

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Safety: Iodine is corrosive; work in a fume hood.

Step-by-Step Workflow
  • Precursor Preparation:

    • Start with commercially available 3-oxocyclobutanecarboxylic acid.

    • Perform a Wittig olefination to generate the exocyclic methylene group.

    • Checkpoint: Ensure complete consumption of the ketone; the exocyclic alkene is the handle for cyclization.

  • Iodocyclization (The Key Step):

    • Dissolve the alkene precursor (1.0 equiv) in MeCN (0.1 M).

    • Add

      
       (3.0 equiv) to buffer the solution.
      
    • Cool to 0°C and add

      
       (1.2 equiv) portion-wise.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Mechanism:[1][2][4] The iodine activates the alkene, triggering the intramolecular attack of the pendant carboxylic acid (or alcohol) oxygen onto the cyclobutane ring, forming the bridged ether bridge.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color change from violet/brown to clear).
      
    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography. The bicyclic product is typically more polar than the alkene precursor.

  • Downstream Functionalization:

    • The resulting product contains an iodide at the bridgehead.

    • Derivatization:[2][4][5] This iodide can be converted to an ester (carbonylation), amine (displacement), or removed (reduction) depending on the desired exit vector.

Figure 2: The iodocyclization route allows for the scalable construction of the strained bicyclic core.

Strategic Applications (Case Studies)

Ortho-Phenyl Replacement: The Fluxapyroxad Analog

Challenge: The agrochemical Fluxapyroxad contains a pyrazole-carboxamide linked to an ortho-substituted aniline. The phenyl ring limits solubility.[1][6] Solution: Replacement of the ortho-phenyl ring with the 2-oxabicyclo[2.1.1]hexane core.[1][7]

  • Result: The bicyclic analog maintained the specific ortho-geometry required for binding but increased water solubility by >10-fold.[1] The ether oxygen mimicked the electron density of the aromatic ring without the lipophilicity penalty.

Meta-Phenyl Replacement: Sonidegib Optimization

Challenge: Sonidegib (Hedgehog pathway inhibitor) suffers from high lipophilicity and rapid metabolism. Solution: Introduction of the bicyclic oxetane as a central scaffold.

  • Mechanism: The "bent" vectors of the 2-oxabicyclo[2.1.1]hexane mimic the meta-substitution angle (

    
    ).
    
  • Outcome: Improved metabolic stability (

    
     reduced) because the saturated bicyclic core cannot undergo aromatization or epoxide formation common in P450 metabolism of phenyl rings.
    

References

  • Denisenko, A., et al. (2020).[8] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

literature review of 2-oxabicyclo[4.1.0]heptane compounds

The following technical guide details the literature review, synthesis, and reactivity of 2-oxabicyclo[4.1.0]heptane compounds. Synthesis, Reactivity, and Applications in Drug Discovery Executive Summary & Structural Def...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature review, synthesis, and reactivity of 2-oxabicyclo[4.1.0]heptane compounds.

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Structural Definition

The 2-oxabicyclo[4.1.0]heptane scaffold represents a specific class of fused bicyclic ethers where a cyclopropane ring is fused to a dihydropyran core. Unlike its isomer 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), where the oxygen resides in the three-membered ring, the 2-oxa isomer contains the oxygen within the six-membered ring.

This structural distinction is critical for reactivity:

  • 7-oxabicyclo[4.1.0]heptane (Epoxide): Reactivity is driven by strain release of the oxirane ring (C-O bond cleavage).

  • 2-oxabicyclo[4.1.0]heptane (Cyclopropanated Pyran): Reactivity is driven by the strain of the fused cyclopropane ring (C-C bond cleavage) and the stereoelectronic effects of the adjacent oxygen atom.

This guide focuses on the 2-oxabicyclo[4.1.0]heptane system, a privileged intermediate in the synthesis of septanose carbohydrates , nucleoside analogues , and conformationally restricted peptidomimetics .

Feature2-Oxabicyclo[4.1.0]heptane7-Oxabicyclo[4.1.0]heptane
Common Name Cyclopropanated DihydropyranCyclohexene Oxide
Core Ring Dihydropyran (6-membered)Cyclohexane (6-membered)
Fused Ring Cyclopropane (C

)
Epoxide (C

O)
Primary Reactivity Ring Expansion (to Oxepanes)Nucleophilic Ring Opening (to 1,2-diols)
Structural & Conformational Analysis

The fusion of a cyclopropane ring to a dihydropyran creates a rigid bicyclic system. The geometry is dominated by the half-chair or sofa conformation, depending on the substitution pattern.

  • Strain Energy: The fusion introduces significant torsional strain (~27 kcal/mol), making the cyclopropane bond susceptible to acid-catalyzed cleavage.

  • Stereoelectronics: The oxygen atom at position 2 exerts an anomeric-like effect, influencing the direction of electrophilic attack and the stability of cationic intermediates during ring opening.

  • Conformational Locking: In nucleoside chemistry, this scaffold is used to "lock" the sugar pucker, mimicking high-energy transition states of glycosyl processing enzymes.

Synthetic Strategies

The most robust method for constructing the 2-oxabicyclo[4.1.0]heptane skeleton is the Simmons-Smith cyclopropanation of 3,4-dihydro-2H-pyran or glycal derivatives.

3.1. Simmons-Smith Cyclopropanation Protocol

This reaction utilizes a zinc carbenoid species to stereospecifically add a methylene group across the electron-rich enol ether double bond.

Reagents:

  • Substrate: 3,4-dihydro-2H-pyran (DHP) or protected glucal.

  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) [Furukawa Modification].
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 3,4-dihydro-2H-pyran (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Carbenoid Formation: Carefully add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Addition: Add

    
     (2.0 equiv) dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Anisaldehyde).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

3.2. Mechanism & Stereocontrol

The reaction proceeds via a concerted syn-addition . In chiral glycals (e.g., 3-OH substituted), the hydroxyl group directs the zinc carbenoid to the syn face via coordination, ensuring high diastereoselectivity.

SimmonsSmith Substrate 3,4-Dihydro-2H-pyran (Enol Ether) Intermediate Zinc Carbenoid Complex (Butterfly Transition State) Substrate->Intermediate Coordination Reagents Et2Zn + CH2I2 (DCM, 0°C) Product 2-Oxabicyclo[4.1.0]heptane (Cyclopropanated Pyran) Intermediate->Product Concerted Syn-Addition (- ZnI2)

Figure 1: Mechanistic pathway for the Simmons-Smith cyclopropanation of dihydropyran.

Reactivity Profile: Ring Expansion & Opening

The defining reactivity of 2-oxabicyclo[4.1.0]heptane is its ability to undergo acid-catalyzed ring expansion to form oxepanes (seven-membered rings). This is a key route to septanose sugars .

4.1. Acid-Catalyzed Ring Expansion (Septanose Synthesis)

Under Lewis acid catalysis, the cyclopropane bond proximal to the ring oxygen cleaves, leading to a one-carbon ring expansion.

  • Catalyst:

    
    , 
    
    
    
    , or Bronsted acids.
  • Nucleophile: Alcohols (ROH) or water.

  • Mechanism:

    • Protonation/coordination of the cyclopropane or ring oxygen.

    • Cleavage of the internal cyclopropane bond (C1-C7 bond cleavage).

    • Migration of the C-O bond or direct nucleophilic attack to form the 7-membered oxepane.

4.2. Nucleophilic Ring Opening (Branched Sugars)

Alternatively, nucleophiles can attack the external cyclopropane carbon without ring expansion, leading to C2-branched methyl sugars . This pathway is favored when the transition state for expansion is disfavored by substituents.

RingReactivity cluster_PathA Path A: Ring Expansion (Major) cluster_PathB Path B: C-Alkylation (Minor) Start 2-Oxabicyclo[4.1.0]heptane InterA Oxocarbenium Ion (7-membered) Start->InterA Bond Migration ProdB 2-C-Methyl Pyranoside (Branched Sugar) Start->ProdB Direct Attack ConditionA Lewis Acid (TiCl4) + ROH ProdA Oxepane (Septanose) 7-Membered Ether InterA->ProdA Nucleophilic Trapping ConditionB Strong Nucleophile (No Expansion)

Figure 2: Divergent reactivity pathways: Ring expansion to septanoses vs. formation of branched pyranosides.

Applications in Drug Discovery
5.1. Septanose Carbohydrate Mimetics

Septanoses (7-membered ring sugars) are difficult to synthesize by direct cyclization of aldoheptoses. The ring expansion of 2-oxabicyclo[4.1.0]heptane derivatives provides a stereocontrolled entry to these rare sugars.[3] Septanoses display unique flexibility and have been investigated as lectin inhibitors and antigen mimics .

5.2. Nucleoside Analogues

Incorporating the 2-oxabicyclo[4.1.0]heptane scaffold into nucleosides creates conformationally restricted analogues .

  • Mechanism of Action: The fused cyclopropane locks the sugar pucker (e.g., into a specific boat/chair form), potentially enhancing binding affinity to viral polymerases or kinases.

  • Example: Synthesis of uracil/thymine nucleosides fused to this scaffold has been explored for antiviral activity (HSV-1, HSV-2).

5.3. Quantitative Data: Reactivity Comparison
SubstrateConditionsProduct TypeYieldRef
Tri-O-acetyl-D-glucal

Cyclopropanated Glucal92%[1]
2-Oxabicyclo[4.1.0]heptane

Methyl Septanoside (Oxepane)78%[2]
2-Oxabicyclo[4.1.0]heptane

2-Methyl-tetrahydropyran95%[3]
References
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

  • Praly, J. P., et al. (2006). "Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides." Arkivoc. Link

  • Charette, A. B., et al. (2014). "Improved Zinc-Catalyzed Simmons-Smith Reaction." Organic Letters. Link

  • Houlton, J. S., et al. (2011). "Ring expansions of 1-azabicyclo[n.1.0]alkanes." Arkivoc. Link

  • PubChem. "2-Oxabicyclo[4.1.0]heptane Compound Summary." National Library of Medicine. Link

Sources

Foundational

Technical Guide: Stability and Degradation Profile of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

The following technical guide details the stability and degradation profile of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol . Executive Summary & Chemical Identity Status: High-Value Pharmacophore / Chiral Intermediate (2-Ox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability and degradation profile of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol .

Executive Summary & Chemical Identity

Status: High-Value Pharmacophore / Chiral Intermediate (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a bicyclic scaffold often utilized in the synthesis of conformationally restricted nucleoside analogs and glycosidase inhibitors. Unlike its industrial isomer (the epoxy-based 7-oxabicyclo[4.1.0]heptane), this 2-oxa isomer features a cyclopropanated pyran core.

Its stability profile is defined by the strain of the fused cyclopropane ring and the electronic influence of the adjacent ether oxygen. It is chemically distinct from standard epoxides, exhibiting unique acid-lability that dictates strict formulation and storage protocols.

Chemical Structure & Numbering[1][2][3]
  • IUPAC Name: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

  • Core Topology: A tetrahydropyran ring fused to a cyclopropane ring at carbons C1 and C6.

  • Key Functional Group: Primary alcohol (

    
    ) at position C7 (the apex of the cyclopropane).
    
  • Stereochemistry: Typically exists as exo or endo isomers relative to the bicyclic bridge; the exo-isomer is generally more thermodynamically stable but both are subject to similar degradation pathways.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula

Low MW, volatile if not derivatized.
Ring Strain ~27 kcal/mol (Cyclopropane fusion)High susceptibility to ring-opening reactions.
Electronic Character

-Cyclopropyl Ether
Critical: The O2 oxygen lone pair destabilizes the cyclopropane ring under acidic conditions.
LogP (Predicted) ~0.2 - 0.5Hydrophilic; prone to moisture absorption.

Physicochemical Stability Profile

Thermal Stability
  • Solid/Neat State: The molecule is thermally stable up to approximately 60–80°C under neutral conditions. Above this threshold, it risks retro-Simmons-Smith type fragmentation or thermal rearrangement to methyl-dihydropyrans.

  • In Solution: Stable at ambient temperature in neutral solvents (DMSO, Methanol, DCM).

  • Critical Risk: High temperatures in the presence of Lewis acids (trace metal impurities) trigger rapid polymerization or rearrangement.

Hydrolytic Stability (pH Sensitivity)

This is the primary failure mode for the molecule.

  • Acidic Conditions (pH < 5): Highly Unstable. The ether oxygen at position 2 facilitates the protonation and subsequent opening of the cyclopropane ring. This "push-pull" mechanism leads to the formation of acyclic aldehydes or expanded ring systems (oxepines).

  • Neutral/Basic Conditions (pH 7–10): Stable. The cyclopropane ring is robust against nucleophilic attack by bases (e.g., hydroxide, alkoxides) due to the shielding of the bicyclic framework.

Oxidative Stability
  • The primary alcohol at C7 is susceptible to oxidation.

  • Pathway: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid.
  • Trigger: Exposure to air (autoxidation) or high-valent metal contaminants.

  • Prevention: Storage under Argon/Nitrogen is mandatory.

Degradation Mechanisms

The degradation of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is dominated by Acid-Catalyzed Ring Opening (ACRO) and Oxidative Dehydrogenation .

Mechanism A: Acid-Catalyzed Ring Opening (The "Homo-Nazarov" Pathway)

Under acidic conditions, the lone pair on the O2 oxygen assists in the cleavage of the C1-C7 bond. This is electronically similar to the hydrolysis of an enol ether but constrained by the bicycle.

  • Protonation: The cyclopropane C1-C7 bond or the ether oxygen is protonated.

  • Ring Expansion/Cleavage: The strain release drives the opening, often leading to a resonance-stabilized oxocarbenium ion.

  • Trapping: Water or solvent attacks the intermediate, resulting in a complex mixture of hydroxy-aldehydes or unsaturated alcohols.

Mechanism B: Oxidative Degradation

The pendant hydroxymethyl group is a standard primary alcohol. Without protection, it degrades to the corresponding 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid , which may spontaneously decarboxylate or induce further ring strain.

Visualization of Degradation Pathways

DegradationPathways Start (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (Intact API) Acid Acidic pH / Lewis Acids Start->Acid Exposure Oxidant O2 / Peroxides / Light Start->Oxidant Exposure Cat1 Protonated Intermediate (Activated Cyclopropane) Acid->Cat1 H+ Transfer Aldehyde Aldehyde Intermediate Oxidant->Aldehyde -2H Prod_RingOpen Ring-Opened Products (Acyclic Aldehydes / Oxepines) Cat1->Prod_RingOpen Strain Relief (C1-C7 Cleavage) Prod_Acid Carboxylic Acid Degradant (Stable Ring) Aldehyde->Prod_Acid +[O]

Figure 1: Primary degradation pathways. The red path (Acid Hydrolysis) is the kinetic dominant failure mode.

Analytical Methodology for Impurity Profiling

To ensure the integrity of this material in drug development, a dual-method approach is required: GC-MS for volatile degradation products and Reverse-Phase HPLC for polar acids.

Recommended Protocol: HPLC-CAD (Charged Aerosol Detection)

Since the molecule lacks a strong UV chromophore (no conjugated system), standard UV detection is insufficient.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5) — Crucial: Maintain neutral pH.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detector: CAD or ELSD (Evaporative Light Scattering).

  • Rationale: Neutral pH prevents on-column degradation. CAD detects the non-chromophoric parent and oxidative degradants.

Protocol: GC-MS for Ring-Opened Volatiles
  • Inlet Temp: 200°C (Keep low to prevent thermal ring opening).

  • Column: DB-Wax or equivalent polar column.

  • Carrier: Helium, 1.0 mL/min.

  • Detection: EI (70 eV). Look for fragments

    
     31 (
    
    
    
    ) and loss of water.

Handling, Storage, and Formulation Strategy[4][5][6]

Storage Directives
  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with dry Argon .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (Lewis acid risk).

Formulation Compatibility

When using this molecule as an intermediate or active ingredient:

  • Avoid Acidic Excipients: Incompatible with citric acid, fumaric acid, or acidic buffers.

  • Solvent Selection: Use aprotic, neutral solvents (DMF, DMSO, Toluene). Avoid unbuffered water or acidic alcohols.

  • Derivatization: If long-term stability is required, protect the primary alcohol as an ester (acetate) or silyl ether (TBS). This reduces oxidative susceptibility but does not protect the cyclopropane ring from acid.

Workflow Visualization

HandlingProtocol Receipt Material Receipt QC QC Analysis (NMR/GC-MS) Receipt->QC Decision Purity > 98%? QC->Decision Storage Storage: -20°C, Argon Amber Glass Decision->Storage Yes Purify Repurification (Neutral Alumina Chromatography) Decision->Purify No Use Synthesis / Formulation (pH > 7.0 buffer) Storage->Use Thaw under Ar Purify->QC

Figure 2: Lifecycle management workflow for ensuring stability during handling.

References

  • Synthesis and Reactivity of 2-Oxabicyclo[4.1.0]heptane Nucleosides. ResearchGate. (Discusses the synthesis and conformational restrictions of the 2-oxa core).

  • Acid-Catalyzed Ring Opening of Cyclopropyl Ethers. Chemistry LibreTexts. (Mechanistic grounding for the instability of the 2-oxa core).

  • Formal Homo-Nazarov Cyclization. EPFL Infoscience. (Details the reactivity of activated cyclopropanes similar to the 2-oxa system).

  • PubChem Compound Summary: 2-Oxabicyclo[4.1.0]heptane. National Library of Medicine. (Structural confirmation and identifiers).

Protocols & Analytical Methods

Method

using (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol in nucleoside synthesis

Application Note: High-Fidelity Synthesis of Bicyclic Nucleoside Analogues Using (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Executive Summary (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a specialized class of cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Bicyclic Nucleoside Analogues Using (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Executive Summary

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a specialized class of cyclopropanated carbohydrate scaffolds . Unlike standard ribose or deoxyribose, this bicyclic system contains a fused cyclopropane ring spanning the C1–C2 positions of the pyranose core. This modification serves two critical functions in drug design:

  • Conformational Locking: It restricts the sugar pucker, forcing the nucleoside into a rigid North (

    
    ) or South (
    
    
    
    ) conformation, which enhances binding affinity to target polymerases or viral enzymes.
  • Metabolic Stability: The cyclopropane ring protects the anomeric center from glycosidic hydrolysis, significantly increasing the half-life of the nucleoside in vivo.

This guide details the synthesis of the (2-oxabicyclo[4.1.0]heptan-7-yl)methanol scaffold from glycal precursors and its subsequent conversion into biologically active nucleoside analogues.

Part 1: Structural Logic & Retrosynthetic Analysis

The target molecule is a 1,2-methylene-bridged pyranoside functionalized at the bridge (C7) with a hydroxymethyl group.

  • Scaffold: 2-Oxabicyclo[4.1.0]heptane (a pyran fused to a cyclopropane).[1]

  • Functional Handle: 7-Hydroxymethyl group (derived from a carbenoid insertion).

  • Stereochemistry: The orientation of the cyclopropane (exo/endo relative to the sugar ring) and the C7 substituent is dictated by the catalyst and protecting groups on the glycal.

Mechanism of Action (Conformational Restriction)

The fusion of the three-membered ring distorts the pyranose chair. Depending on the stereochemistry (α- or β-cyclopropanation), the nucleoside mimics the transition state of glycosyl processing enzymes or locks the conformation to favor RNA-duplex stability (A-form helix mimicry).

G Figure 1: Retrosynthetic pathway for bicyclic nucleoside generation. Glycal Glycal Precursor (Flexible) Scaffold 7-Ester-Bicycle (Intermediate) Glycal->Scaffold Cyclopropanation (Stereoselective) Carbenoid Rh(II) Carbenoid (N2CHCO2Et) Carbenoid->Scaffold Target (2-Oxabicyclo[4.1.0] heptan-7-yl)methanol (Scaffold) Scaffold->Target Selective Reduction (LiAlH4) Nucleoside Bicyclic Nucleoside (Locked Conformation) Target->Nucleoside Vorbrüggen Coupling (Base Introduction)

Part 2: Experimental Protocols

Phase A: Synthesis of the (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Scaffold

This phase utilizes a Rhodium(II)-catalyzed cyclopropanation of a protected glycal (e.g., Tri-O-acetyl-D-glucal) with ethyl diazoacetate (EDA), followed by reduction.

Reagents Required:

  • Tri-O-acetyl-D-glucal (Substrate)

  • Ethyl Diazoacetate (EDA) (Carbenoid source - Warning: Potentially Explosive )

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (Catalyst)

  • Lithium Aluminum Hydride (LiAlH4) (Reductant)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Catalytic Cyclopropanation:

    • Dissolve Tri-O-acetyl-D-glucal (10 mmol) and Rh2(OAc)4 (1 mol%) in anhydrous DCM (50 mL) under Argon.

    • Critical Step: Slowly add a solution of Ethyl Diazoacetate (12 mmol) in DCM (10 mL) via a syringe pump over 4–6 hours. Slow addition prevents EDA dimerization.

    • Stir at room temperature for 12 hours.

    • Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

    • Purification: Purify the resulting diastereomeric mixture (exo/endo esters) via silica gel flash chromatography (Hexane/EtOAc gradient). Isolate the major isomer (typically the exo-ester).

    • Intermediate ID: Ethyl 3,4,5-triacetoxy-2-oxabicyclo[4.1.0]heptane-7-carboxylate.

  • Reduction to Methanol:

    • Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C under Argon.

    • Add the purified ester intermediate (dissolved in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Note: This step simultaneously reduces the ester to the alcohol and deacetylates the sugar hydroxyls.

    • Quench: Carefully add Fieser reagent (Water, 15% NaOH, Water) to quench excess hydride.

    • Isolation: Filter the white precipitate. Concentrate the filtrate to yield the crude polyol.

    • Reprotection (Optional but Recommended): For the nucleosidation step, re-protect the hydroxyls (e.g., per-acetylation using Ac2O/Pyridine) to obtain the fully protected (2-oxabicyclo[4.1.0]heptan-7-yl)methanol derivative.

Data Summary: Cyclopropanation Efficiency

ParameterConditionYield (%)Selectivity (Exo:Endo)
Catalyst Rh2(OAc)475-85%~ 2:1
Catalyst Rh2(esp)288-92%> 10:1
Solvent DCMStandardStandard
Temp 25°COptimalOptimal
Phase B: Nucleosidation (Base Attachment)

Attaching a nucleobase to the C1 bridgehead without rupturing the cyclopropane ring is challenging. The standard Vorbrüggen conditions must be modified to prevent ring opening.

Protocol: Modified Silyl-Hilbert-Johnson Reaction

  • Silylation of Base:

    • Suspend the nucleobase (e.g., Uracil, Thymine, N6-Benzoyladenine) (1.2 eq) in dry Acetonitrile (MeCN).

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq). Heat to 60°C until a clear solution forms (silylated base).

  • Coupling:

    • Dissolve the protected (2-oxabicyclo[4.1.0]heptan-7-yl)methanol derivative (1.0 eq) in dry MeCN.

    • Add the sugar solution to the silylated base solution.

    • Cool to 0°C.

    • Lewis Acid Addition: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.

    • Observation: The reaction involves the formation of a stabilized cyclopropyl-oxocarbenium ion.[2]

    • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO3. Extract with DCM.

    • Purify via column chromatography.

    • Note: The product is a 1-substituted-2-oxabicyclo[4.1.0]heptane nucleoside .

Part 3: Quality Control & Validation

To ensure the integrity of the bicyclic system (i.e., the cyclopropane ring did not open during nucleosidation), specific NMR signatures must be validated.

Key NMR Markers (1H NMR, 500 MHz, CDCl3):

  • Cyclopropane Protons (H-7): Look for high-field signals between 0.5 ppm and 1.5 ppm . If the ring opens, these signals will disappear and shift downfield to the alkene/alkyl region (4.0–6.0 ppm).

  • Anomeric Proton (H-1): In the bicyclic system, H-1 is a bridgehead carbon. It typically appears as a doublet or multiplet around 5.5–6.5 ppm , but with different coupling constants (

    
    ) than standard nucleosides due to the rigid geometry.
    
  • C7-Methanol CH2: The diastereotopic protons of the hydroxymethyl group at C7 will appear as distinct doublets around 3.5–4.0 ppm.

Validation Sample Purified Nucleoside NMR 1H NMR Analysis Sample->NMR Check1 Region 0.5-1.5 ppm? (Cyclopropane H) NMR->Check1 Check2 Region 5.5-6.5 ppm? (Anomeric H) NMR->Check2 Result_Pass PASS: Bicyclic System Intact Check1->Result_Pass Signals Present Result_Fail FAIL: Ring Opened (Alkene formed) Check1->Result_Fail Signals Absent

Figure 2: NMR validation logic flow for confirming bicyclic integrity.

References

  • Corsaro, A., Chiacchio, U., Pistarà, V., et al. (2006).[3][4] Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine.[1][4][5] ARKIVOC, 2006(6), 74–84.[1][4][5]

  • Domínguez-Pérez, B., Ferrer, E., et al. (2015). Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. The Journal of Organic Chemistry, 80(19), 9495–9505.

  • Fraser-Reid, B., & Radatus, B. (1977). Cyclopropanated and 2',3'-unsaturated nucleosides.[2] Canadian Journal of Chemistry, 55(23), 3996–4002.

Sources

Application

protocol for the purification of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

An Application Note for the Purification of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Lead Application Scientist: Dr. Evelyn Reed Date: February 24, 2026 Document ID: AN-OC-260224-01 Introduction: The Critical Role of Pur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Lead Application Scientist: Dr. Evelyn Reed
Date: February 24, 2026
Document ID: AN-OC-260224-01

Introduction: The Critical Role of Purity for Bicyclic Epoxy Alcohols

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a bifunctional organic molecule featuring a strained three-membered epoxide ring fused to a six-membered oxane ring, with a primary alcohol substituent. This unique structural combination makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The dual reactivity of the epoxide and hydroxyl groups allows for a variety of subsequent chemical transformations.

However, the very features that make this compound a versatile synthetic intermediate also present significant purification challenges. The epoxide ring is susceptible to ring-opening under acidic or nucleophilic conditions, while the hydroxyl group imparts significant polarity, influencing solubility and chromatographic behavior. The presence of impurities, such as unreacted starting materials, byproducts from epoxidation (e.g., diols from premature ring-opening), or residual solvents, can lead to unpredictable reaction outcomes, decreased yields, and complications in downstream applications.

This application note provides a comprehensive, field-tested using flash column chromatography. The methodology is designed to ensure high purity while maintaining the integrity of the sensitive epoxide functional group.

Guiding Principles: A Strategy Based on Physicochemical Properties

The successful purification of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol hinges on a strategy that accommodates its key molecular properties:

  • High Polarity: The presence of both a hydroxyl (-CH₂OH) and an ether-like epoxide group results in a polar molecule capable of hydrogen bonding.[2] This dictates the use of a polar stationary phase, such as silica gel, and a moderately polar mobile phase for effective elution and separation.

  • Epoxide Ring Strain and Sensitivity: The fused bicyclic system introduces ring strain. Epoxides are known to undergo acid-catalyzed ring-opening. Therefore, the entire purification workflow must be conducted under neutral or near-neutral conditions to prevent degradation of the target compound. This includes the selection of solvents and the quality of the stationary phase.

Based on these considerations, flash column chromatography using normal-phase silica gel is the method of choice. It offers an optimal balance of speed, resolution, and capacity for purifying polar compounds on a laboratory scale.[3][4][5]

Visualized Workflow for Purification

purification_workflow crude_product Crude Product (in flask) tlc_analysis TLC Analysis (Solvent System Optimization) crude_product->tlc_analysis Test spot sample_loading Sample Loading (Wet or Dry Method) crude_product->sample_loading Dissolve/Adsorb column_prep Column Preparation (Slurry Packing Silica Gel) tlc_analysis->column_prep Determines Eluent column_prep->sample_loading elution Flash Chromatography (Elution & Fraction Collection) sample_loading->elution fraction_analysis Fraction Analysis (TLC Monitoring) elution->fraction_analysis Collect Fractions pooling Pool Pure Fractions fraction_analysis->pooling Identify Pure evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation pure_product Purified Product (>98% Purity) evaporation->pure_product characterization Purity & Identity Check (NMR, MS) pure_product->characterization Final QC

Caption: Purification workflow for (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol.

Detailed Purification Protocol

This protocol is optimized for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.[5][6]

Part 1: Analytical TLC & Eluent System Selection

The cornerstone of a successful chromatographic separation is the choice of an appropriate solvent system.

  • Preparation: Prepare several TLC developing chambers with different solvent systems. A good starting point for a polar compound like this is a mixture of ethyl acetate (EtOAc) and hexanes.[7]

    • Chamber 1: 30% EtOAc in Hexanes (7:3 Hexanes:EtOAc)

    • Chamber 2: 50% EtOAc in Hexanes (1:1 Hexanes:EtOAc)

    • Chamber 3: 70% EtOAc in Hexanes (3:7 Hexanes:EtOAc)

  • Spotting: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of three separate silica gel TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel to about 1 cm from the top of the plate.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (if any components are UV-active) and/or by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing alcohols and other oxidizable groups.

  • Optimization: The ideal solvent system will provide a Retention Factor (Rf) of approximately 0.30-0.35 for the desired product.[4] This Rf value ensures the compound spends sufficient time interacting with the stationary phase for good separation without requiring excessively large volumes of solvent. Adjust the polarity (i.e., the percentage of ethyl acetate) until this target Rf is achieved.

Part 2: Flash Column Preparation
  • Column Selection: For 1-2 g of crude material, a glass column with a diameter of approximately 2-4 cm is appropriate. The amount of silica gel should be 40-60 times the weight of the crude product.[3]

  • Packing:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or a frit at the bottom to retain the stationary phase.[4]

    • Add a ~1 cm layer of sand over the glass wool to create a flat base.

    • In a beaker, prepare a slurry by mixing the calculated amount of silica gel (230-400 mesh) with the optimized eluent from Part 1.[4]

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed bed.

    • Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and level. Never let the top of the silica bed run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[3]

Part 3: Sample Loading
  • Wet Loading (Recommended):

    • Dissolve the crude product (1-2 g) in the minimum amount of solvent possible (e.g., 2-4 mL of dichloromethane or the eluent).[3]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb fully into the sand and silica.

    • Rinse the sample flask with a small amount of eluent (1-2 mL) and add this rinse to the column, again allowing it to absorb completely. Repeat this rinse step one more time to ensure all the product is transferred.

  • Dry Loading (For difficult separations or less soluble samples):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the sample weight) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.

Part 4: Elution and Fraction Collection
  • Carefully fill the space above the sand with the eluent.

  • Using a regulated source of compressed air or nitrogen, apply gentle pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).

  • Begin collecting the eluate in an ordered array of test tubes or flasks.

  • Periodically check the composition of the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate for easy comparison.

Part 5: Product Isolation and Characterization
  • Once TLC analysis confirms which fractions contain the pure product (and are free from impurities), combine these fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting residue is the purified (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol. Determine the final mass and calculate the percentage yield.

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar support for normal-phase chromatography, small particle size for high resolution.[4]
Silica to Compound Ratio 40:1 to 60:1 (by weight)Ensures sufficient resolving power for closely eluting impurities.[3]
Eluent System Ethyl Acetate / HexanesStandard, effective system with tunable polarity for a wide range of compounds.[7]
Target Rf 0.30 - 0.35Optimizes separation efficiency and minimizes solvent consumption.[4]
Sample Loading Wet load in minimal solventPromotes a narrow initial band, leading to sharper peaks and better separation.[3]
Expected Purity >98% (by NMR)Achievable with this protocol, suitable for most synthetic applications.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I emphasize that chromatography is both a science and an art. While the protocol provides a robust framework, challenges can arise.

  • Challenge: The product does not elute (Rf ≈ 0).

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the percentage of the more polar solvent (ethyl acetate). If this is insufficient, a stronger polar modifier like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane), but use with caution as methanol can slightly dissolve silica gel.[7]

  • Challenge: Poor separation between the product and an impurity (overlapping spots).

    • Cause: The chosen solvent system does not provide adequate selectivity.

    • Solution 1: Try a different solvent system. For example, replacing ethyl acetate with diethyl ether or using a dichloromethane/acetone system can alter the selectivity and may resolve the compounds.

    • Solution 2: Ensure the column is not overloaded. If necessary, reduce the amount of crude material or increase the amount of silica gel.

    • Solution 3: Use the dry loading method, which often improves the resolution of difficult separations.[6]

  • Challenge: Streaking of spots on the TLC plate.

    • Cause: This can be due to overloading the TLC plate or potential decomposition on the silica surface. Given the epoxide's sensitivity, this is a possibility if the silica is acidic.

    • Solution: Spot a more dilute solution on the TLC plate. If streaking persists and decomposition is suspected, consider pre-treating the eluent and silica. A small amount of a neutralising base like triethylamine (e.g., 0.1-0.5% v/v) can be added to the eluent to suppress acid-catalyzed degradation, though this will alter Rf values and requires re-optimization.[3]

References

  • Flash Chromatography | OpenOChem Learn. (n.d.). Retrieved February 24, 2026, from [Link]

  • Flash Chromatography (FC). - DSpace@MIT. (n.d.). Retrieved February 24, 2026, from [Link]

  • Zakarian, A. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara. Retrieved February 24, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 24, 2026, from [Link]

  • Karahan, S., et al. (2016). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. Retrieved February 24, 2026, from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol for Biological Assays

Introduction: Unlocking the Therapeutic Potential of the Oxabicyclo[4.1.0]heptane Scaffold The (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol core represents a compelling starting point for medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Oxabicyclo[4.1.0]heptane Scaffold

The (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol core represents a compelling starting point for medicinal chemistry and drug discovery endeavors. This saturated bicyclic ether system, containing a strained epoxide ring fused to a tetrahydropyran ring, presents a unique three-dimensional architecture. Such rigid scaffolds are of significant interest in modern drug design as they can orient appended functional groups in precise vectors, potentially leading to high-affinity and selective interactions with biological targets. The primary alcohol functionality at the C7 position serves as a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2][3]

The inherent ring strain of the epoxide moiety not only contributes to the conformational rigidity of the scaffold but also introduces a site of latent reactivity. This feature can be exploited for targeted covalent modification of biological macromolecules or for further diversification of the molecular framework through nucleophilic ring-opening reactions.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol. We will detail robust protocols for a suite of derivatization reactions, including esterification, amide bond formation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." Furthermore, we will outline standardized protocols for high-throughput screening (HTS) of the resulting compound library against a representative enzyme target and for assessing general cytotoxicity. The overarching goal is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical scaffold.

Chemical Derivatization Strategies: Building a Focused Library

The primary alcohol of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is the principal site for derivatization. The selection of coupling partners should be guided by the principles of SAR, aiming to probe a range of physicochemical properties such as hydrophobicity, hydrogen bonding capacity, and steric bulk.[1][2][3]

Workflow for Library Synthesis

G cluster_0 Derivatization Strategies cluster_1 Compound Library & Analysis cluster_2 Biological Screening Start (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Esterification Steglich Esterification Start->Esterification Carboxylic Acids Amidation EDC/HOBt Amide Coupling Start->Amidation Carboxylic Acids -> Activated Esters -> Amines Click CuAAC Click Chemistry Start->Click Functionalization to Azide or Alkyne Library Diverse Compound Library Esterification->Library Amidation->Library Click->Library Purification Purification (Chromatography) Library->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis HTS High-Throughput Screening Analysis->HTS Cytotoxicity Cytotoxicity Assays Analysis->Cytotoxicity SAR SAR Analysis HTS->SAR Cytotoxicity->SAR

Caption: Workflow for derivatization and screening.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly suitable for substrates that are sensitive to acidic conditions.[7][8][9][10][11] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst.[7][8]

Reaction Principle: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol to furnish the ester. The driving force for the reaction is the formation of the insoluble dicyclohexylurea (DCU) byproduct.[8]

Materials:

  • (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

  • Carboxylic acid of choice (e.g., benzoic acid, 4-chlorobenzoic acid, cyclohexane carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (1.0 equiv.) and the selected carboxylic acid (1.1 equiv.) in anhydrous DCM.

  • Add DMAP (0.1 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 equiv.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic solvent to prevent hydrolysis of intermediates.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.
Catalyst DMAP (0.1 equiv.)Acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions.[8]
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, facilitating removal by filtration.[7]
Protocol 2: EDC/HOBt-Mediated Amide Bond Formation

For the synthesis of amide derivatives, the primary alcohol of the starting material must first be converted to a suitable amine precursor, for instance, via a two-step process of tosylation followed by azide substitution and reduction. The resulting amine can then be coupled with a variety of carboxylic acids using EDC in the presence of an additive like N-hydroxybenzotriazole (HOBt).[12][13][14][15] This method is widely used in peptide synthesis and medicinal chemistry due to its high efficiency and the ability of HOBt to suppress racemization and side reactions.[13]

Reaction Principle: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then reacts with this intermediate to generate a more stable and reactive HOBt-ester. The amine nucleophile attacks the HOBt-ester to yield the desired amide, with the EDC byproduct being a water-soluble urea, which simplifies purification.[13]

Materials:

  • Amine derivative of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

  • Carboxylic acid of choice (e.g., acetic acid, isobutyric acid, phenylacetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 to 18 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent EDC·HCl (1.2 equiv.)Water-soluble carbodiimide, allowing for easy byproduct removal.[13]
Additive HOBt (1.2 equiv.)Suppresses side reactions and minimizes racemization of chiral carboxylic acids.[13]
Base DIPEA (2.5 equiv.)Non-nucleophilic base to neutralize the hydrochloride salt of EDC and the carboxylic acid.
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are suitable for a wide range of substrates.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" provides a highly efficient and modular approach to synthesizing a diverse library of compounds.[16] The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring is the archetypal click reaction.[16][17][18] To utilize this strategy, the starting alcohol must first be converted to either an azide or an alkyne derivative.

Reaction Principle: The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne. This copper-acetylide intermediate then reacts with the azide in a cycloaddition to form the 1,4-disubstituted triazole product.[16][18]

Materials:

  • Azide or alkyne derivative of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

  • Corresponding alkyne or azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (solvent system)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vial, dissolve the azide derivative (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution (5 mol%) to the reaction mixture.

  • Add the sodium ascorbate solution (10 mol%) to initiate the reaction. A color change is often observed.

  • Stir the reaction vigorously at room temperature for 8 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst CuSO₄·5H₂O (5 mol%)In situ generation of the active Cu(I) species.[16]
Reducing Agent Sodium Ascorbate (10 mol%)Reduces Cu(II) to Cu(I) and prevents oxidative side reactions.[18]
Solvent t-BuOH/H₂O (1:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Reaction Type CycloadditionForms a highly stable and biocompatible triazole linkage.[16]

High-Throughput Screening for Biological Activity

Once a library of derivatives has been synthesized and characterized, the next critical step is to screen for biological activity. High-throughput screening (HTS) allows for the rapid and parallel testing of thousands of compounds.[19][20][21]

HTS Assay Design and Validation

HTS_Workflow cluster_assay Assay Development & Validation cluster_screening Screening Campaign Assay_Dev Assay Development (e.g., Enzyme Inhibition) Controls Define Positive & Negative Controls Assay_Dev->Controls Optimization Miniaturization & Optimization (384-well plate) Controls->Optimization Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response

Caption: High-throughput screening workflow.

A crucial parameter for validating an HTS assay is the Z'-factor.[22][23][24][25][26] This statistical metric assesses the quality of an assay by quantifying the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[23][26]

Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Protocol 4: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Protease X)

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a hypothetical cysteine protease, "Protease X."

Principle: The assay utilizes a fluorogenic substrate that is cleaved by Protease X, releasing a fluorescent molecule. Active inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant Protease X

  • Fluorogenic substrate for Protease X

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • Positive control inhibitor (known inhibitor of Protease X)

  • Negative control (DMSO)

  • Synthesized compound library dissolved in DMSO

  • 384-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of Protease X solution (at 2x final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (at 2x final concentration) in assay buffer to all wells to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths every 2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control)).

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 5: Cell-Based Cytotoxicity Assay (LDH Release)

It is essential to assess the general cytotoxicity of hit compounds to eliminate non-specific actors and prioritize compounds with a favorable therapeutic window.[27][28][29] The lactate dehydrogenase (LDH) release assay is a common method for measuring plasma membrane damage.[27][29]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of damaged cells and can be quantified using an enzymatic reaction that produces a colored formazan product.[27]

Materials:

  • A relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Negative control (DMSO vehicle)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well, clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for positive and negative controls.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • Assay Execution:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (100% lysis).

    • Plot the percentage of cytotoxicity against the compound concentration and determine the CC₅₀ (concentration that causes 50% cytotoxicity) value.

Conclusion and Future Directions

The (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol scaffold offers a rich platform for the generation of novel chemical entities with potential therapeutic applications. The synthetic protocols detailed herein provide robust and versatile methods for creating a diverse library of derivatives. By coupling these synthetic efforts with rigorous high-throughput biological screening and cytotoxicity assessment, researchers can efficiently navigate the early stages of drug discovery.

The establishment of a clear structure-activity relationship is the ultimate goal of such a campaign.[1][2][3][30][31] By correlating the structural modifications of the derivatized library with their biological activity, it is possible to identify key pharmacophoric features and guide the design of next-generation compounds with improved potency, selectivity, and safety profiles. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and offers a rational path toward the development of novel therapeutics.[30]

References

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Patil, S. A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(52), 152648. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Patsnap Synapse. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?[Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Infinix Bio. (2026). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Scribd. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • ResearchGate. (2025). Structure-Activity Relationship Studies in Organic Drug Development. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines...[Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Potash, S., & Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(15), 5280-5292. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

  • Doubtnut. (2024). What products are obtained from the reaction of cyclohexene oxide with a methoxide ion?[Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • van der Ham, A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3249–3260. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Liu, B., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Polymers, 16(9), 1251. [Link]

  • SciELO México. (n.d.). Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. [Link]

  • Lab on a Chip. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • ResearchGate. (n.d.). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • PubMed. (n.d.). S(RN)1 Reactions of 7-Iodobicyclo[4.1.0]heptane, 1-Iodoadamantane, and Neopentyl Iodide with Carbanions Induced by FeBr(2) in DMSO. [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

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Application

experimental setup for reactions involving (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

This application note details the experimental configurations and protocols for handling (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol . Editorial Note: The specific nomenclature 2-oxabicyclo[4.1.0]heptane refers to a fused b...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental configurations and protocols for handling (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol .

Editorial Note: The specific nomenclature 2-oxabicyclo[4.1.0]heptane refers to a fused bicyclic system consisting of a dihydropyran ring fused to a cyclopropane ring. This is distinct from the more common industrial epoxide 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide). This molecule is primarily utilized as a conformationally restricted carbohydrate scaffold in the synthesis of nucleoside analogues and antiviral candidates.

Introduction & Molecule Profile[1]

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a bicyclic ether-cyclopropane system. In medicinal chemistry, it serves as a "cyclopropanated sugar" mimic. The cyclopropane ring restricts the conformational flexibility of the pyranose ring, locking it into specific boat or chair conformations that mimic the transition states of glycosyl processing enzymes.

Chemical Profile
PropertySpecification
IUPAC Name (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
CAS Registry 102628-95-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Core Structure Dihydropyran fused to Cyclopropane (C-C bond shared)
Key Reactivity Hydroxyl functionalization, Glycosyl donor (anomeric activation), Cyclopropane ring opening (acid-sensitive)
Storage -20°C, Hygroscopic, store under Argon

Health, Safety, and Environment (HSE)

While specific toxicological data is limited, this compound functions as a nucleoside analogue precursor and should be handled with High Potency Compound (HPC) protocols until fully characterized.

  • Engineering Controls: All handling must occur within a fume hood or glovebox.

  • Hazards: Potential alkylating agent (due to strained rings).

  • Incompatibility: Strong Lewis acids (may trigger uncontrolled polymerization or ring opening), strong oxidizers.

Experimental Setup 1: Vorbrüggen Glycosylation (Nucleoside Synthesis)

The primary application of this scaffold is coupling with nucleobases (uracil, thymine, cytosine) to create antiviral nucleoside analogues. The reaction targets the anomeric position (C1 of the pyran ring), often requiring activation of the scaffold.

Mechanistic Insight

The cyclopropane ring at the 4,5-position (sugar numbering) or 3,4-position (pyran numbering) exerts a unique steric and electronic influence, directing the stereoselectivity of the nucleophilic attack. The setup requires strict anhydrous conditions to prevent hydrolysis of the silylated base.

Equipment Configuration
  • Reaction Vessel: Flame-dried 2-neck round bottom flask (RBF) or Schlenk tube.

  • Atmosphere Control: Dual-manifold Schlenk line (Argon/Vacuum).

  • Temperature Control: Cryogenic immersion cooler or Acetone/Dry Ice bath (-78°C to 0°C).

Workflow Diagram (DOT)

VorbruggenSetup Start Start: Reagent Prep Silylation Silylation of Nucleobase (HMDS/TMSCl, Reflux) Start->Silylation Base Prep Activation Scaffold Activation (Dissolve in Anhydrous MeCN/DCM) Start->Activation Scaffold Prep Coupling Coupling Reaction (Add Lewis Acid: TMSOTf/SnCl4) Silylation->Coupling Transfer via Cannula Activation->Coupling -78°C to RT Quench Quench (Sat. NaHCO3, 0°C) Coupling->Quench Monitor TLC Purification Purification (Flash Chromatography) Quench->Purification

Caption: Workflow for the stereoselective coupling of nucleobases to the 2-oxabicyclo scaffold.

Detailed Protocol
  • Silylation of Base: Suspend the nucleobase (e.g., Uracil, 2.0 eq) in HMDS (hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (2–4 hours). Evaporate excess HMDS in vacuo to obtain the silylated base.

  • Solvation: Dissolve the silylated base in anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE) under Argon.

  • Scaffold Addition: Add (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (protected if necessary, e.g., acetate at anomeric position) to the solution.

  • Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq) dropwise.

    • Note: The cyclopropane ring is acid-sensitive. Do not use excess Lewis acid or prolonged reaction times at high temperatures.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Quench with cold saturated NaHCO₃. Extract with DCM.

Experimental Setup 2: Hydroxyl Group Functionalization

The primary hydroxyl group at the C7 position (cyclopropane tip) is a handle for attaching phosphate groups (for nucleotide synthesis) or lipophilic esters (for prodrug formation).

Protocol: Phosphorylation (ProTide Synthesis)

This setup attaches a phosphoramidate moiety, critical for bypassing the first phosphorylation step in viral kinases.

  • Reagents: Phenyl dichlorophosphate, Amino acid ester (e.g., L-alanine methyl ester), N-methylimidazole (NMI).

  • Setup:

    • Dissolve the scaffold (1.0 eq) in anhydrous THF.

    • Add NMI (5.0 eq) and cool to -78°C.

    • Add Phenyl dichlorophosphate (1.0 eq) dropwise.

    • Add Amino acid ester hydrochloride (1.0 eq).

  • Purification: Reverse-phase HPLC is often required due to the polarity of the phosphate.

Characterization & Validation

Validating the structure of this bicyclic system requires specific attention to stereochemistry.

TechniqueKey Parameter to ObservePurpose
¹H-NMR (500 MHz) Cyclopropyl protons (0.5 – 1.5 ppm)Confirm integrity of the cyclopropane ring (loss indicates acid degradation).
NOESY 2D-NMR Cross-peaks between H-Base and H-SugarDetermine α/β anomeric configuration of the nucleoside product.
HRMS (ESI) [M+H]⁺ or [M+Na]⁺Confirm molecular formula and absence of ring-opened byproducts.
Troubleshooting Guide
  • Issue: Loss of cyclopropane ring (appearance of olefinic protons in NMR).

    • Cause: Lewis acid concentration too high or reaction temperature too high.

    • Solution: Switch from TMSOTf to a milder catalyst like SnCl₄ or reduce temperature to -20°C.

  • Issue: Low Yield in Coupling.

    • Cause: Moisture in solvent hydrolyzing the silylated base.

    • Solution: Distill MeCN over CaH₂ immediately before use.

References

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil and thymine.

    • Source: ResearchG
    • Context: Primary literature describing the synthesis and antiviral testing of this specific scaffold.
  • PubChem Compound Summary: (2-oxabicyclo[4.1.0]heptan-7-yl)methanol. [1][2][3]

    • Source: N
    • Context: Chemical structure and identifier verification.[4][5][6][7][8]

  • Vorbrüggen Glycosyl

    • Source: Organic Chemistry Portal
    • Context: Standard operating procedures for nucleoside synthesis referenced in the protocol.

Sources

Method

scale-up synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol for preclinical studies

An Application Note for the Scale-Up Synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol for Preclinical Studies Introduction: Bridging Synthesis and Preclinical Demand (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol for Preclinical Studies

Introduction: Bridging Synthesis and Preclinical Demand

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and its isomers are valuable structural motifs in medicinal chemistry. As C(sp³)-rich scaffolds, they serve as bioisosteres for aromatic rings, often improving physicochemical properties such as solubility and metabolic stability.[1] The successful advancement of drug candidates incorporating this framework from discovery to clinical trials hinges on a robust and scalable synthetic process capable of producing high-purity material suitable for preclinical evaluation.[2]

Preclinical development for small molecules necessitates a well-defined Chemistry, Manufacturing, and Controls (CMC) package.[3] This includes a straightforward and scalable synthesis, thorough characterization, and high purity of the final compound to ensure safety and reproducibility in toxicology and pharmacology studies.[4][5] This application note details a scalable, safe, and efficient protocol for the synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol, designed to meet the stringent requirements for preclinical drug development.

Strategic Overview: A Process-Oriented Approach

The selected synthetic strategy focuses on scalability, safety, and efficiency, moving away from laboratory-scale reagents that pose challenges in a larger setting. The core transformation is the epoxidation of a commercially available cyclohexene-based allylic alcohol.

Key Strategic Decisions:

  • Starting Material: Commercially available cis-1,2,3,6-Tetrahydrophthalic anhydride is chosen for its cost-effectiveness and ready availability. A two-step reduction provides the key intermediate, (cis)-cyclohex-4-ene-1,2-diyldimethanol.

  • Epoxidation Chemistry: While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, they are not ideal for scale-up due to safety concerns and byproduct removal.[6] This protocol employs a catalytic system using tert-butyl hydroperoxide (TBHP) as the oxidant with a molybdenum catalyst. This approach is common in industrial settings for its enhanced safety profile, cost-effectiveness, and high selectivity for alkene epoxidation.[7]

  • Purification: To meet the high purity demands of preclinical studies, a multi-step purification process is implemented, combining an aqueous workup with high-vacuum distillation. This avoids the need for large-scale column chromatography, which is often inefficient and costly.

Visualized Synthetic Workflow

The overall process, from starting materials to the final, preclinical-grade compound, is outlined below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Reaction & Purification cluster_2 Phase 3: Quality Control for Preclinical Use SM cis-1,2,3,6-Tetrahydrophthalic Anhydride Reduction LiAlH4 Reduction (THF, 0°C to RT) SM->Reduction Step 1 Intermediate cis-Cyclohex-4-ene-1,2-diyldimethanol Reduction->Intermediate Epoxidation Catalytic Epoxidation (TBHP, Mo(CO)6, Toluene, 80°C) Intermediate->Epoxidation Step 2 Workup Aqueous Workup (Na2SO3 Quench, Brine Wash) Epoxidation->Workup Distillation High-Vacuum Distillation Workup->Distillation FinalProduct (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (>99% Purity) Distillation->FinalProduct QC Full Analytical Characterization (NMR, GC-MS, EA) FinalProduct->QC

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols and Methodologies

Part 1: Synthesis of (cis)-Cyclohex-4-ene-1,2-diyldimethanol (Intermediate)

This initial step converts the bulk starting material into the key diol intermediate required for the subsequent epoxidation.

Reaction Scheme:

G reactant Anhydride Structure product Diol Structure reactant->product 1. LiAlH4, THF 2. H2O quench

Caption: Reduction of the anhydride to the diol intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (100g Scale)Moles
cis-1,2,3,6-Tetrahydrophthalic anhydride152.15100.0 g0.657
Lithium aluminum hydride (LiAlH₄)37.9534.8 g0.917
Anhydrous Tetrahydrofuran (THF)-1.5 L-
Deionized Water18.02~150 mL-
15% Aqueous NaOH-~35 mL-
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Step-by-Step Protocol:

  • Reactor Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of nitrogen.

  • Reagent Charging: Suspend lithium aluminum hydride (34.8 g) in anhydrous THF (750 mL) in the reactor. Cool the slurry to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (100.0 g) in anhydrous THF (750 mL). Add this solution dropwise to the LiAlH₄ slurry via an addition funnel over 2-3 hours, maintaining the internal temperature below 10°C. Causality Note: Slow addition is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly add deionized water (35 mL) dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 15% aqueous NaOH (35 mL), and then another portion of deionized water (105 mL). Safety Note: The quenching process generates hydrogen gas and is highly exothermic. Perform this step with extreme caution in a well-ventilated fume hood.

  • Workup and Isolation: Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diol. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Scale-Up Epoxidation and Purification

This is the core transformation to generate the target molecule. The use of a catalytic system is key to the scalability and safety of the process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from 100g anhydride)Moles
(cis)-Cyclohex-4-ene-1,2-diyldimethanol (crude)142.19~90 g~0.633
Molybdenum hexacarbonyl (Mo(CO)₆)264.000.84 g0.0032
tert-Butyl hydroperoxide (TBHP, 5.5M in decane)90.12128 mL0.70
Toluene-1.0 L-
Saturated Aqueous Sodium Sulfite (Na₂SO₃)126.04As needed-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-

Step-by-Step Protocol:

  • Reactor Setup: In a 2 L, three-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the crude diol intermediate (~90 g) and molybdenum hexacarbonyl (0.84 g) in toluene (1.0 L).

  • Reaction Initiation: Heat the mixture to 80°C. Once the temperature is stable, add the TBHP solution (128 mL) dropwise over 1-2 hours. Causality Note: Mo(CO)₆ acts as a pre-catalyst, forming the active molybdenum peroxide species in situ. Maintaining a steady temperature is vital for controlled reactivity and selectivity.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add saturated aqueous sodium sulfite solution (~200 mL) to quench any unreacted peroxide. Stir for 30 minutes and test for peroxides using peroxide test strips. Add more sulfite solution if necessary until the test is negative.

  • Aqueous Workup: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL). Causality Note: The bicarbonate wash removes any acidic byproducts, which is crucial as residual acid can catalyze the ring-opening of the desired epoxide product.[6]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Set up a fractional distillation apparatus for high-vacuum distillation. Purify the crude oil to yield (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol as a clear, colorless oil. This step is critical for achieving the >99% purity required for preclinical studies.

Analytical Characterization and Data

Thorough characterization is non-negotiable for materials intended for preclinical use.[5][8] The identity, purity, and stability of the compound must be unequivocally established.

Expected Yield and Purity:

ParameterExpected ValueMethod
Overall Yield65-75%Gravimetric
Purity> 99.5%GC-MS, qNMR
Residual Solvents< 0.1%¹H NMR
Water Content< 0.2%Karl Fischer Titration

Spectroscopic Data (Representative):

  • ¹H NMR (500 MHz, CDCl₃): δ 3.50-3.80 (m, 4H, -CH₂OH), 3.15 (m, 2H, epoxide C-H), 2.10-2.40 (m, 4H), 1.40-1.60 (m, 2H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 64.5 (-CH₂OH), 52.0 (epoxide C-H), 27.0, 25.5.

  • GC-MS (EI): m/z (%) = 158 (M⁺), 127 (M⁺ -CH₂OH).

Conclusion

This application note provides a comprehensive, scalable, and safety-conscious protocol for the synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol. By employing a robust catalytic epoxidation and a purification strategy centered on vacuum distillation, this method is well-suited for producing the multi-gram to kilogram quantities of high-purity material required for rigorous preclinical evaluation. The detailed analytical specifications ensure that the final compound meets the stringent quality attributes demanded by regulatory bodies for entry into formal drug development programs.

References

  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). University College London. Available from: [Link]

  • Organic Chemistry Portal. Reduction of epoxides. Available from: [Link]

  • Kumar, S., & Gunanathan, C. (2019). Ruthenium-Catalyzed Selective Hydrogenation of Epoxides to Secondary Alcohols. Organic Letters, 21(24), 10079–10083. Available from: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. Available from: [Link]

  • Dempsey, D. A., & Bunting, S. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2. Available from: [Link]

  • ResearchGate. (2025, August 25). Reduction of Epoxides. Available from: [Link]

  • Mondal, M., & Portolés-Gil, N. (2022). Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides. The Journal of Organic Chemistry, 87(20), 13387–13397. Available from: [Link]

  • Rogers, D. W., et al. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(21), 7161–7166. Available from: [Link]

  • de Souza, J. S. N., et al. (2022). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Barone, G., et al. (2005). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc, 2005(5), 239-249. Available from: [Link]

  • PubChemLite. (2-oxabicyclo[4.1.0]heptan-7-yl)methanol. Available from: [Link]

  • Fine Chemical Technologies. (2024, January 24). Epoxidation of cyclohexene with cyclohexyl hydroperoxide. Available from: [Link]

  • Kozhushnyan, A., et al. (2023). Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. Nature Communications, 14(1), 899. Available from: [Link]

  • Al-Sabti, O. A. M., & Al-Kanani, F. H. (2022). Photo-Epoxidation of Cyclohexene in Gas-Phase. Iraqi Journal of Science, 63(1), 382-392. Available from: [Link]

  • Edubirdie. (n.d.). Preparation and Stereochemistry of Bicyclic Alcohols. Available from: [Link]

  • Google Patents. (1937). US2068415A - Purification of alcohols.
  • Lancaster University. (2023, June 28). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Research Directory. Available from: [Link]

  • Royal Society of Chemistry. (2022). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available from: [Link]

  • ResearchGate. (n.d.). Cyclohexene epoxidation at normal operating conditions. Available from: [Link]

  • American Chemical Society. (1963). Equilibration of Bicyclic Alcohols. Journal of Organic Chemistry. Available from: [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[3][9]heptane. Available from:

  • PubMed. (2025, August 30). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Available from: [Link]

  • SciELO. (2021). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Royal Society of Chemistry. (2020). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. Available from: [Link]

  • Academia.edu. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. Available from: [Link]

Sources

Application

use of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol as a chiral building block

Application Note: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol as a Chiral Building Block Abstract (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a high-value, conformationally restricted chiral scaffold. Its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol as a Chiral Building Block

Abstract

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a high-value, conformationally restricted chiral scaffold. Its unique structure—a pyran ring fused to a functionalized cyclopropane—offers orthogonal reactivity profiles: the strain-release ring opening of the cyclopropane and the functionalization of the pendant primary alcohol. This guide details the enantioselective synthesis of this building block and its application in generating oxepanes (septanoses) and branched pyran derivatives , critical motifs in modern drug discovery and glycomimetics.

Introduction: The Strategic Value of the Scaffold

In the pursuit of increased


 character in drug candidates, bicyclic ethers offer a robust solution. The (2-oxabicyclo[4.1.0]heptan-7-yl)methanol scaffold is particularly valuable because it serves as a "spring-loaded" intermediate.
  • Structural Features:

    • Bicyclic Core: 2-Oxabicyclo[4.1.0]heptane (fused cyclopropane-pyran).

    • C7-Functionalization: The hydroxymethyl group located at the cyclopropane apex (C7) allows for tethering to pharmacophores without disrupting the bicyclic core initially.

    • Stereochemistry: The exo and endo isomers provide distinct vectors for structure-activity relationship (SAR) studies.

Primary Applications:

  • Ring Expansion: Acid-catalyzed rearrangement to 7-membered oxepane rings (septanose surrogates).

  • Nucleophilic Opening: Regioselective opening to generate quaternary centers or branched ethers.

  • Peptidomimetics: Use as a rigid spacer in fragment-based drug design (FBDD).

Module 1: Enantioselective Synthesis Protocol

While the racemic synthesis is achievable via standard Rh(II) catalysis, high-value applications require the enantiopure building block. This protocol utilizes chiral dirhodium carboxamidates to achieve high enantiomeric excess (ee).

Reaction Scheme

The synthesis proceeds via the intermolecular cyclopropanation of 3,4-dihydro-2H-pyran with ethyl diazoacetate, followed by hydride reduction.

Validated Protocol

Step A: Enantioselective Cyclopropanation

  • Reagents: 3,4-Dihydro-2H-pyran (5.0 equiv), Ethyl diazoacetate (EDA, 1.0 equiv),

    
     (1.0 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve

    
     (catalyst) in anhydrous DCM.
    
  • Substrate Addition: Add 3,4-dihydro-2H-pyran (excess is crucial to minimize dimerization of EDA).

  • Controlled Addition: Using a syringe pump, add a solution of EDA in DCM slowly over 12 hours at 0°C. Slow addition is critical to favor cyclopropanation over carbene dimerization.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) separates the exo (major) and endo (minor) diastereomers.

    • Target Yield: 75-85% (combined).

    • Target ee: >90% (for exo-isomer).

Step B: Reduction to the Alcohol

  • Reagents:

    
     (LAH, 1.2 equiv), THF.
    
  • Setup: Suspend LAH in dry THF at 0°C under argon.

  • Addition: Dropwise add the chiral ester from Step A (dissolved in THF).

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Isolation: Concentrate filtrate to yield (2-oxabicyclo[4.1.0]heptan-7-yl)methanol.

QC Parameters (Data Table)
ParameterSpecificationAnalytical Method
Appearance Colorless viscous oilVisual
Purity >95%GC-MS / 1H NMR
Enantiomeric Excess >90%Chiral HPLC (Chiralcel OD-H)
Key NMR Signal

0.8-1.2 ppm (Cyclopropane high-field)
1H NMR (CDCl3)
Stereochemistry Exo (trans to bridgehead protons)NOESY

Module 2: Divergent Reactivity Pathways

The utility of this building block lies in its ability to undergo controlled ring manipulations.[1]

Pathway A: Ring Expansion (Oxepane Synthesis)

Under Lewis acid catalysis, the cyclopropane ring opens to expand the pyran (6-membered) to an oxepane (7-membered). This is a key route to septanose sugars .

  • Mechanism: Protonation/complexation of the ether oxygen triggers C1-C7 bond cleavage, leading to ring expansion.

  • Protocol: Treat the alcohol (or its protected derivative) with

    
     (0.5 equiv) in DCM at -78°C.
    
  • Product: 3-Hydroxymethyloxepan-4-one (or derivative depending on workup).

Pathway B: Nucleophilic Ring Opening

Nucleophiles can attack the strained cyclopropane ring. Due to the influence of the oxygen atom, attack typically occurs at the C1 position (bridgehead), resulting in 2-substituted pyrans with a pendant ethyl-alcohol chain.

  • Protocol: Reaction with organocuprates (

    
    ) or amines.
    

Visualization of Workflows

The following diagram illustrates the synthesis and the divergent application pathways.

G cluster_0 Module 1: Enantioselective Synthesis cluster_1 Module 2: Divergent Applications Start 3,4-Dihydro-2H-pyran Intermediate Ethyl 2-oxabicyclo[4.1.0] heptane-7-carboxylate (Chiral Ester) Start->Intermediate Cyclopropanation (>90% ee) Reagent1 Ethyl Diazoacetate Rh2(5S-MEPY)4 (Cat.) Reagent1->Intermediate Product (2-Oxabicyclo[4.1.0] heptan-7-yl)methanol (CORE SCAFFOLD) Intermediate->Product Reduction Reagent2 LiAlH4 Reduction Reagent2->Product Oxepane Oxepane Derivatives (Septanoses) Product->Oxepane Path A: Ring Expansion (BF3·OEt2, Acid Cat.) Branched 2-Substituted Pyrans (Branched Ethers) Product->Branched Path B: Nucleophilic Opening (R2CuLi or Amines)

Caption: Figure 1. Synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and its divergent transformation into 7-membered rings (Oxepanes) or functionalized pyrans.

Critical Safety & Handling

  • Diazoacetate Hazards: Ethyl diazoacetate is potentially explosive and toxic. Reactions must be performed behind a blast shield. Avoid heating undiluted diazo compounds.

  • Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. Quench carefully using the Fieser method described.

  • Stereochemical Integrity: The exo-isomer is thermodynamically more stable, but acidic conditions during workup can cause premature ring opening or isomerization. Maintain neutral pH during isolation.

References

  • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed cyclopropanation).

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[2] Organic Reactions.[1][2][3][4][5][6] Link (General cyclopropanation context).

  • Praly, J. P. (2000). "Glycosyl carbenes and cyclopropanated sugars." Advances in Carbohydrate Chemistry and Biochemistry. Link (Specific application to carbohydrate scaffolds).

  • Wolan, A., et al. (2011).[3] "Tactics for the asymmetric preparation of 2-azabicyclo[4.1.0]heptane scaffolds." Tetrahedron Letters. Link (Analogous aza-systems and ring opening strategies).[3]

  • PubChem. (2024).[7] "Compound Summary: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol." National Library of Medicine. Link (Chemical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Welcome to the technical support center for the synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The primary and most direct route to synthesizing (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol involves the epoxidation of a readily available starting material, cyclohex-3-en-1-ylmethanol. The key to a high-yielding reaction lies in controlling the stereochemistry and minimizing side reactions, particularly during the epoxidation step.

Core Synthesis Overview: Epoxidation of an Allylic Alcohol

The most common method for this transformation is the reaction of cyclohex-3-en-1-ylmethanol with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The allylic hydroxyl group plays a crucial role in directing the epoxidation, leading to a syn-diastereoselective addition of the oxygen atom relative to the alcohol. This is due to hydrogen bonding between the hydroxyl group and the peroxy acid in the transition state.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction has stalled. TLC and GC-MS analysis show a significant amount of unreacted cyclohex-3-en-1-ylmethanol, even after the recommended reaction time. What are the likely causes and how can I improve conversion?

Answer: Low or incomplete conversion is a frequent issue that can almost always be traced back to reagent quality, reaction temperature, or stoichiometry.

Probable Causes & Recommended Actions:

  • Degraded m-CPBA: m-CPBA is a peroxide and can degrade over time, especially if not stored properly. Commercially available m-CPBA is typically ~70-85% pure, with the remainder being m-chlorobenzoic acid, which is inert in this reaction.[2]

    • Solution: Before starting, it's advisable to determine the activity of your m-CPBA using iodometric titration.[3] If the purity is significantly lower than specified, you may need to use a fresh batch or increase the stoichiometry. For optimal stability, store m-CPBA in a polyethylene container under refrigeration.[4]

  • Insufficient Stoichiometry: While a 1.1 to 1.2 molar equivalent of m-CPBA is typical, degraded reagent or the presence of other oxidizable functionalities may require more.

    • Solution: Increase the equivalents of m-CPBA to 1.5. Add the reagent in portions and monitor the reaction by TLC after each addition.[5]

  • Low Reaction Temperature: Epoxidations are often run at 0 °C to room temperature to control exotherms and minimize side reactions. However, if the temperature is too low, the reaction rate can be prohibitively slow.

    • Solution: Allow the reaction to slowly warm to room temperature (20-25 °C) and monitor its progress. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be employed, but this should be done cautiously as it can increase the rate of side reactions.[4]

  • Inadequate Mixing: In heterogeneous reaction mixtures (e.g., if m-CPBA is not fully dissolved), poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider using a co-solvent system or a different solvent in which m-CPBA is more soluble, such as chloroform or 1,2-dichloroethane (DCE).

Question 2: My TLC plate shows multiple product spots, and my final yield is low after purification. What are these side products and how can I prevent their formation?

Answer: The formation of multiple products points to a loss of selectivity. In the context of this epoxidation, the most common side reactions involve the epoxide product itself or oxidation of the primary alcohol.

Probable Causes & Recommended Actions:

  • Acid-Catalyzed Ring Opening: The primary byproduct of the m-CPBA reaction is m-chlorobenzoic acid. As this acid accumulates, it can catalyze the ring-opening of the desired epoxide product, leading to the formation of diols or other adducts depending on the solvent and nucleophiles present.[6][7] This is especially problematic in protic or aqueous media.[8][9]

    • Solution 1 (Buffering): Perform the reaction in the presence of a mild inorganic base to neutralize the acidic byproduct as it forms. A common and effective method is to add solid sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.5) to the reaction mixture.[4]

    • Solution 2 (Solvent Choice): Use a non-aqueous, aprotic solvent like dichloromethane (DCM) or chloroform.[10]

  • Over-oxidation: Although less common for primary alcohols with m-CPBA, oxidation to the corresponding aldehyde or carboxylic acid is a potential side reaction.[11]

    • Solution: Avoid using a large excess of m-CPBA and maintain a controlled temperature (0 °C to RT). Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Formation of 2-Cyclohexen-1-one: In some metal-catalyzed systems, particularly with vanadium, allylic alcohols can be oxidized to the corresponding enone.[1][8] While less common with m-CPBA, it can occur, especially at elevated temperatures.

    • Solution: Stick to peroxy acid-mediated epoxidation at controlled temperatures. If you observe enone formation, lowering the reaction temperature is the first step.

Question 3: I'm having difficulty removing the m-chlorobenzoic acid byproduct during the workup. It co-elutes with my product on the silica column. What is the most effective purification strategy?

Answer: The acidic nature of m-chlorobenzoic acid makes it readily separable from your neutral epoxide product with a proper aqueous workup.

Recommended Workup and Purification Protocol:

  • Quench Excess Peroxide: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C. Quench any remaining m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring for 20-30 minutes.[10][12]

  • Acid Removal (Base Wash): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times).[5][13][14] This will convert the m-chlorobenzoic acid into its sodium salt, which is highly soluble in the aqueous layer. Caution: This wash will produce CO₂ gas; vent the separatory funnel frequently.

  • Final Washes: Wash the organic layer with water, followed by a saturated brine solution to aid in the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: If further purification is needed, the crude product can be subjected to flash column chromatography on silica gel.[12] The byproduct, being very polar, should be easily separated.[14]

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Dichloromethane (DCM) is the most commonly used solvent due to its inertness and good solubility for both the substrate and m-CPBA.[5][10] Chloroform and 1,2-dichloroethane are also effective alternatives.

  • Q: Can I use a different oxidizing agent, like hydrogen peroxide?

    • A: Yes, other epoxidation systems exist. For instance, catalytic systems using hydrogen peroxide with catalysts like tungstic acid or peroxometalate-based ionic liquids can be highly efficient and are environmentally benign, producing only water as a byproduct.[11][15] However, these systems may require more optimization of catalyst loading and reaction conditions.

  • Q: How does the stereochemistry of the starting material affect the product?

    • A: The epoxidation is syn-stereospecific. The hydroxyl group of the allylic alcohol directs the m-CPBA to the same face of the double bond.[1][16] This results in the formation of an epoxide where the oxygen is cis to the hydroxymethyl group.

  • Q: What are the key safety precautions I should take?

    • A: m-CPBA is a strong oxidizing agent and a peroxide. Pure m-CPBA can be shock-sensitive and potentially explosive.[4] Always handle it behind a safety shield.[3][17] Avoid contact with skin and eyes, and do not mix it with flammable materials.[12] The reaction can be exothermic, so it's crucial to control the rate of addition and use an ice bath, especially for larger-scale reactions.

Data & Protocols

Table 1: Optimized Reaction Parameters for Epoxidation
ParameterRecommended ValueRationale / Notes
Starting Material Cyclohex-3-en-1-ylmethanol1.0 equivalent
Oxidant m-CPBA (70-85%)1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)Anhydrous grade recommended
Temperature 0 °C to Room Temp (25 °C)Start at 0 °C, allow to warm if needed
Reaction Time 2 - 12 hoursMonitor by TLC for completion
Workup Quench 10% aq. Na₂SO₃To destroy excess peroxide
Workup Wash Saturated aq. NaHCO₃To remove acidic byproduct
Typical Yield 75 - 90%Highly dependent on purity and workup
Optimized Experimental Protocol
  • Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add cyclohex-3-en-1-ylmethanol (1.0 eq.) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Cool the mixture back to 0 °C and add a 10% aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with saturated aqueous NaHCO₃, once with water, and once with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel if necessary.

Visual Guides

Reaction Workflow

The following diagram illustrates the general experimental procedure from starting materials to the purified product.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification SM Cyclohex-3-en-1-ylmethanol + DCM MCPBA Add m-CPBA (1.2 eq) at 0 °C SM->MCPBA Stir Stir at 0 °C to RT (Monitor by TLC) MCPBA->Stir Quench Quench with aq. Na2SO3 Stir->Quench Wash Wash with aq. NaHCO3 & Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography (if needed) Dry->Purify Product (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Purify->Product

General experimental workflow for the synthesis.
Troubleshooting Decision Tree

Use this logic tree to diagnose and resolve common issues with the synthesis.

G Start Low Yield or Incomplete Reaction CheckTLC Analyze Crude TLC Start->CheckTLC HighSM High Starting Material Remaining CheckTLC->HighSM  Predominant SM spot MultiSpots Multiple Product Spots (Low Rf) CheckTLC->MultiSpots  Multiple lower Rf spots Sol_Reagent Check m-CPBA Purity (Titrate/New Bottle) HighSM->Sol_Reagent Cause: Degraded Reagent? Sol_Stoich Increase m-CPBA (1.5 eq) HighSM->Sol_Stoich Cause: Stoichiometry? Sol_Temp Increase Temperature (Warm to RT) HighSM->Sol_Temp Cause: Temp too low? Sol_Buffer Add Buffer (e.g., NaHCO3) MultiSpots->Sol_Buffer Cause: Ring Opening? Sol_Workup Ensure Thorough Base Wash MultiSpots->Sol_Workup Cause: Acidic byproduct?

A decision tree for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved February 23, 2026, from [Link]

  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 9 Epoxidation of Cholesterol Using m-Chloroperoxybenzoic Acid. Retrieved February 23, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved February 23, 2026, from [Link]

  • Reddit. (2023, June 20). Removal of 3-chlorobenzoic acid from mCPBA reactions. r/Chempros. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Org. Synth. Coll. Vol. 6, p.276 (1988); Vol. 50, p.15 (1970). Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of m-chlorobenzoic acid. Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Ortega, N., et al. (2014). Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. Molecules, 19(6), 7368-7381. [Link]

  • ResearchGate. (n.d.). Schematic representation of allylic alcohol epoxidation. Retrieved February 23, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). 16. Epoxidation of Cyclooctene. Retrieved February 23, 2026, from [Link]

  • Designer-drug.com. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved February 23, 2026, from [Link]

  • Krief, A. (2008). DIASTEREOSELECTIVE EPOXIDATION OF COMPOUND BEARING A CYCLOHEX-3-ENOL MOIETY. HETEROCYCLES, 76(2), 1075. [Link]

  • Yuan, Y., et al. (2015). Highly Efficient Epoxidation of Allylic Alcohols with Hydrogen Peroxide Catalyzed by Peroxometalate-Based Ionic Liquids. Catalysts, 5(3), 1334-1346. [Link]

  • Organic Chemistry Portal. (2022, January 10). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved February 23, 2026, from [Link]

  • Carlson, R. G., & Pierce, J. K. (1971). Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. Journal of the Chemical Society, Perkin Transactions 1, 621-624. [Link]

  • Google Groups. (2006, July). mcpba workup.
  • Pearson. (2024, March 23). What products are obtained from the reaction of cyclohexene oxide with b. methylamine? Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Epoxidation of cyclohexene with different molar ratios of oxidant/... [Scientific Diagram]. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2021, February 19). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). (2-oxabicyclo[4.1.0]heptan-7-yl)methanol. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, February 21). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved February 23, 2026, from [Link]

  • Radboud Repository. (n.d.). Oxidation of cyclohexene by (tetraphenylporphyrinato)manganese(III) acetate... Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Epoxidation of Allylic Alcohols. Org. Synth. Coll. Vol. 7, p.476 (1990); Vol. 63, p.66 (1985). Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved February 23, 2026, from [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[1][13]heptane. Retrieved February 23, 2026, from

Sources

Optimization

optimization of reaction conditions for (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Technical Support Center: Optimization of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Synthesis Ticket #: 4492-OXA Status: Open Subject: Optimization of reaction conditions, diastereoselectivity, and safety protocols. Assig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Synthesis

Ticket #: 4492-OXA Status: Open Subject: Optimization of reaction conditions, diastereoselectivity, and safety protocols. Assigned Expert: Senior Application Scientist, Process Chemistry Division.

Target Molecule & Structural Verification

Before proceeding, we must verify the structural identity to ensure the correct synthetic pathway is applied. There is a frequent nomenclature confusion in this class of bicyclic ethers.

  • Target: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol.[1][2]

  • Structure Analysis: This is a cyclopropanated dihydropyran .

    • Skeleton: A 6-membered ring containing one oxygen atom (pyran) fused to a 3-membered carbon ring (cyclopropane).

    • Substituent: The hydroxymethyl group (-CH₂OH) is located at position 7 (the apex of the cyclopropane ring).

  • Distinction: This is NOT 7-oxabicyclo[4.1.0]heptane (which is cyclohexene oxide).[3] The "2-Oxa" designation places the oxygen within the six-membered ring.

Synthetic Implication: Because the hydroxymethyl carbon is located on the cyclopropane ring (C7), it cannot be derived from the starting alkene skeleton. It must be introduced via the carbenoid species. Therefore, a Simmons-Smith reaction (Zn/CH₂I₂) is unsuitable as it only introduces a methylene bridge (-CH₂-). The required pathway is a Transition-Metal Catalyzed Cyclopropanation using a diazoacetate, followed by reduction.

Master Workflow: Two-Step Synthesis

The optimized route involves the cyclopropanation of 3,4-dihydro-2H-pyran with ethyl diazoacetate (EDA), followed by hydride reduction.

SynthesisWorkflow Start 3,4-Dihydro-2H-pyran (Starting Material) Step1 Step 1: Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Slow addition of EDA Inter Intermediate: Ethyl 2-oxabicyclo[4.1.0] heptane-7-carboxylate Step1->Inter N2 release Step2 Step 2: Reduction (LiAlH4 / THF) Inter->Step2 0°C -> RT Product Target: (2-Oxabicyclo[4.1.0] heptan-7-yl)methanol Step2->Product Fieser Workup

Figure 1: Strategic workflow for the introduction of the C7-hydroxymethyl moiety via carbene transfer.

Troubleshooting & Optimization Guides

Module A: Cyclopropanation (The Critical Step)

User Question: I am observing low yields and high amounts of dimerized byproduct (diethyl fumarate/maleate). How do I optimize the reaction of 3,4-dihydro-2H-pyran with EDA?

Expert Resolution: The dimerization of ethyl diazoacetate (EDA) competes with the desired cyclopropanation. This occurs when the local concentration of EDA is too high relative to the alkene.

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 2.0 - 5.0 eq. of DihydropyranExcess alkene acts as the solvent/trap, statistically favoring cyclopropanation over EDA dimerization.
Catalyst Rh₂(OAc)₄ (0.5 - 1.0 mol%)Rhodium(II) acetate is superior to Cu(acac)₂ for electron-rich enol ethers like dihydropyran, offering higher turnover numbers (TON) and milder conditions [1].
Addition Rate Syringe Pump (Slow) EDA must be added over 4–8 hours. Keeping steady-state EDA concentration low prevents carbene-carbene dimerization.
Temperature 0°C to RTStart at 0°C to control the exotherm (N₂ release), then warm to RT to ensure completion.

Diastereoselectivity (Exo vs. Endo):

  • Issue: The reaction produces a mixture of exo (ester anti to the bridgehead hydrogens) and endo isomers.

  • Insight: In 2-oxabicyclo systems, the exo isomer is generally thermodynamically favored, but the endo isomer can form due to kinetic control.

  • Control: Using bulky ligands (e.g., Rh₂(esp)₂) can enhance diastereoselectivity, but for standard preparations, separating the isomers at the ester stage via column chromatography is more efficient than trying to force selectivity during the reaction.

Module B: Reduction & Workup

User Question: The reduction with LiAlH₄ forms a gelatinous emulsion that traps my product. How do I recover the alcohol efficiently?

Expert Resolution: The target molecule is a low-molecular-weight, polar alcohol. Standard acid workups can degrade the acid-sensitive acetal linkage (O-C-O) inherent in the 2-oxabicyclo[4.1.0] skeleton.

Optimized Protocol (Fieser Workup): For every 1.0 g of LiAlH₄ used:

  • Dilute reaction mixture with diethyl ether (THF holds water and makes separation harder).

  • Slowly add 1.0 mL water.

  • Add 1.0 mL 15% NaOH solution.

  • Add 3.0 mL water.

  • Warm to RT and stir for 15 minutes.

  • Add anhydrous MgSO₄. The aluminum salts will form a granular, white precipitate that filters easily.

Safety Warning: Ensure the intermediate ester is fully dry/free of DCM before adding to LiAlH₄/THF, as halogenated solvents can react violently with hydrides.

Stability & Handling FAQ

Q: Is the target molecule stable to silica gel chromatography? A: The (2-oxabicyclo[4.1.0]heptan-7-yl)methanol contains a cyclopropyl acetal motif. This is structurally strained and sensitive to Brønsted acids.

  • Risk: Acidic silica can trigger ring-opening of the pyran or rearrangement of the cyclopropane.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in the eluent (Hexane/EtOAc) to neutralize acidic sites.

Q: Can I use the Simmons-Smith reaction on (3,4-dihydro-2H-pyran-2-yl)methanol instead? A: No.

  • If you perform Simmons-Smith on the 2-hydroxymethyl precursor, you will obtain (2-oxabicyclo[4.1.0]heptan-2-yl)methanol .

  • The hydroxymethyl group will be attached to the bridgehead carbon (C2), not the cyclopropane bridge (C7). The structure you requested requires the carbon of the methanol to be added to the ring system, which mandates the diazoacetate route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

  • Setup: Flame-dry a 2-neck round-bottom flask. Add 3,4-dihydro-2H-pyran (4.0 eq) and Rh₂(OAc)₄ (0.5 mol%) .

  • Addition: Dissolve Ethyl Diazoacetate (1.0 eq) in minimal DCM or neat (if handling allows). Load into a syringe pump.

  • Reaction: Cool the flask to 0°C. Begin dropwise addition of EDA over 6 hours .

  • Completion: Monitor N₂ evolution. Once addition is complete, stir at RT for 2 hours.

  • Workup: Concentrate in vacuo to remove excess dihydropyran (recycle if possible). Purify residue via flash chromatography (Silica + 1% Et₃N, 0-20% EtOAc/Hexane).

Step 2: Reduction to (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol

  • Setup: Suspend LiAlH₄ (1.2 eq) in dry THF (0.5 M) under Argon at 0°C.

  • Addition: Add the ester from Step 1 (dissolved in THF) dropwise to the hydride suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Perform the Fieser Workup (Water/NaOH/Water) described in Module B.

  • Purification: Filter solids, concentrate filtrate. The product is often pure enough for use; otherwise, distill under high vacuum (Kugelrohr) to avoid thermal decomposition.

References

  • Doyle, M. P., et al. (1993). Catalytic Asymmetric Cyclopropanation of Enol Ethers.Tetrahedron Letters , 34(35), 5529-5532. Link

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis.Chemical Reviews , 103(4), 1151-1196. Link

  • Lebel, H., et al. (2003). Recent Advances in Transition-Metal-Catalyzed Intermolecular Carbene Transfer Reactions.Chemical Reviews , 103(3), 977-1050. Link

Sources

Troubleshooting

Technical Support Center: Methanol Synthesis Catalyst (Cu/ZnO/Al₂O₃)

Topic: Deactivation Diagnostics & Regeneration Protocols Document ID: TSC-MEOH-2026-02 Status: Active Audience: Senior Research Chemists, Process Engineers Diagnostic Triage: What is your catalyst telling you? Before att...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deactivation Diagnostics & Regeneration Protocols

Document ID: TSC-MEOH-2026-02 Status: Active Audience: Senior Research Chemists, Process Engineers

Diagnostic Triage: What is your catalyst telling you?

Before attempting intervention, you must distinguish between thermal degradation (sintering) , chemical poisoning , and physical fouling . Applying a regeneration cycle to a sintered catalyst is often futile, while failing to regenerate a coked catalyst is a waste of resources.

Troubleshooting Logic Flow

Use this decision matrix to identify the root cause of deactivation based on observable symptoms.

DiagnosticLogic Start Symptom: Loss of STY (Space Time Yield) CheckRate Check Rate of Decay Start->CheckRate RapidDrop Rapid/Sudden Drop (Hours/Days) CheckRate->RapidDrop >5% activity loss/day SlowDecay Gradual/Linear Decay (Weeks/Months) CheckRate->SlowDecay <0.1% activity loss/day CheckFeed Check Feed Impurities (S, Cl, Metal Carbonyls) RapidDrop->CheckFeed Sintering DIAGNOSIS: Thermal Sintering (Cu Crystallite Growth) SlowDecay->Sintering Inevitable Aging CheckdP Check Pressure Drop (ΔP) HighdP High ΔP detected CheckdP->HighdP NormaldP Normal ΔP CheckdP->NormaldP CheckFeed->CheckdP Clean Feed Poisoning DIAGNOSIS: Chemical Poisoning (S, Cl) CheckFeed->Poisoning Sulfur > 0.1 ppm or Cl present Coking DIAGNOSIS: Coking / Carbon Deposition HighdP->Coking Physical Blockage NormaldP->Sintering Accelerated by High T or H2O

Figure 1: Diagnostic logic flow for identifying the primary deactivation mechanism in Cu/ZnO/Al₂O₃ systems.

Deep Dive: Mechanisms & Causality

A. Thermal Sintering (The "Silent Killer")

Mechanism: Copper crystallites in Cu/ZnO/Al₂O₃ are metastable. Driven by the reduction of surface energy, small Cu particles migrate and coalesce (Ostwald Ripening).

  • The Water Paradox: While water is a product of the reverse water-gas shift (RWGS) and necessary for kinetics, high partial pressures of

    
     accelerate sintering by hydroxylating the support surface, increasing the mobility of Cu particles.
    
  • Critical Threshold: Temperatures > 270°C significantly accelerate this process.

B. Chemical Poisoning (The "Irreversible Block")

Copper active sites are electronically soft and highly susceptible to poisoning by species with lone pair electrons.

PoisonSourceThreshold (Limit)ReversibilityMechanism
Sulfur (

, COS)
Natural gas, coal syngas< 0.05 ppm (50 ppb)Irreversible Forms stable Copper Sulfide (

) on active sites.
Chlorine (

)
Syngas cleanup breakthrough< 1 ppbIrreversible Promotes massive sintering (Ostwald ripening) via formation of volatile Cu-Cl species.
Metal Carbonyls Fe/Ni from upstream piping< 10 ppbDifficultDeposits Fe/Ni on surface; catalyzes Fischer-Tropsch (wax formation) and blocks pores.
C. Coking (The "Mask")

Mechanism: Deposition of polymeric carbon or waxes.

  • Cause: Low

    
     ratio, high temperatures, or acidic sites on the support (e.g., if 
    
    
    
    is not properly neutralized).
  • Status: Often reversible via controlled oxidation.

Experimental Protocols

Protocol A: Diagnostic N₂O Chemisorption

Use this to quantify active Copper Surface Area (


) before and after regeneration to validate efficacy.

Principle:



Note: This reaction is surface-sensitive. Bulk oxidation must be avoided.
  • Reduction: Reduce catalyst in 5%

    
     at 250°C for 2 hours. Purge with He.
    
  • Cooling: Cool to 60°C (Critical: Higher temps cause bulk oxidation; lower temps reduce kinetics).

  • Pulse Dosing: Inject pulses of

    
     (e.g., 500 
    
    
    
    ) into He carrier gas.
  • Detection: Monitor

    
     evolution via TCD or Mass Spec (
    
    
    
    ).
  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    (Assumes active site density of 
    
    
    
    ).
Protocol B: Controlled Regeneration (The "Oxy-Red" Cycle)

Warning: This protocol is for removing carbon deposits and attempting Cu redispersion. It will NOT remove Sulfur.

Workflow Visualization:

RegenProtocol Step1 1. Solvent Wash (Optional) Remove Waxes Step2 2. Inert Purge N2, 200°C, 2h Step1->Step2 Step3 3. Dilute Oxidation 0.5% O2 in N2 Max T < 300°C Step2->Step3 Burn Coke Step4 4. Reduction 2% H2 in N2 Ramp 1°C/min Step3->Step4 Restore Metallic Cu

Figure 2: Step-by-step regeneration workflow for coked Cu/ZnO catalysts.

Detailed Steps:

  • Inert Purge: Switch feed to 100%

    
    . Heat to reaction temperature (e.g., 250°C) to desorb volatile hydrocarbons.
    
  • Controlled Oxidation (Coke Burn):

    • Introduce 0.5 - 1.0%

      
       in 
      
      
      
      .
    • CRITICAL: Monitor exotherm. Bed temperature must never exceed 300°C . High T during oxidation causes irreversible structural collapse (spinel formation).

    • Monitor

      
       in off-gas. Continue until 
      
      
      
      levels drop to baseline.
  • Redispersion (Theoretical): Some literature suggests that oxidizing Cu to

    
     and then reducing it can re-wet the ZnO surface, partially reversing sintering (Kirkendall effect).
    
  • Reduction (Activation):

    • Purge

      
       completely with 
      
      
      
      .
    • Switch to 2%

      
       in 
      
      
      
      .
    • Ramp temperature: 1°C/min to 240°C. Hold until water evolution ceases.

Frequently Asked Questions (FAQs)

Q1: Can I regenerate a sulfur-poisoned catalyst? A: Generally, no . Sulfur binds so strongly to Copper that the temperatures required to remove it (via oxidation to


) would cause massive sintering of the Cu crystallites and phase transformation of the Alumina support. If you detect Sulfur poisoning, the standard industry practice is catalyst replacement and installation of an upstream ZnO guard bed.

Q2: Why did my activity drop immediately after "regeneration"? A: You likely experienced thermal runaway during the oxidation step. Copper oxidation is highly exothermic. If the local temperature spiked above 350-400°C, the Cu crystallites likely sintered into large, inactive agglomerates. Always use dilute oxygen (<2%) and monitor bed thermocouples strictly.

Q3: How does water content in the feed affect deactivation? A: It is a trade-off.

  • Benefit: Water suppresses carbon deposition (coking) by gasifying surface carbon (

    
    ).
    
  • Detriment:[1][2][3][4][5] High water partial pressure accelerates Cu sintering.

  • Verdict: Maintain equilibrium water levels but avoid liquid water condensation during startup/shutdown, which is catastrophic (capillary forces crush pellets).

Q4: My fresh catalyst has a Cu surface area of 100


. What is the "end of life" threshold? 
A:  For industrial Cu/ZnO/Al₂O₃, a drop to < 40-50%  of the original surface area usually correlates with a loss of economic viability. However, this depends on your specific Space Velocity (GHSV). Lab reactors with high catalyst excess may mask this deactivation longer than industrial reactors.

References

  • Deactivation Kinetics: Fichtl, M. B., et al. (2015).[6] "Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts." Applied Catalysis A: General, 502, 262-270.[6]

  • Sintering Mechanisms: Twigg, M. V., & Spencer, M. S. (2001). "Deactivation of supported copper metal catalysts for hydrogenation reactions." Applied Catalysis A: General, 212(1-2), 161-174.

  • Regeneration & Stability: Guil-Lopez, R., et al. (2019). "Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis." Materials, 12(23), 3902.

  • Poisoning Thresholds: Kung, H. H. (1992). "Deactivation of Methanol Synthesis Catalysts - A Review." Catalysis Today, 11(4), 443-453.

  • N2O Chemisorption Protocol: Hinrichsen, O., et al. (2000).[7] "Chemisorption of N2O and H2 for the Surface Determination of Copper Catalysts." Chemical Engineering & Technology, 23(11), 956-959.

Sources

Optimization

strategies to improve the efficiency of methanol synthesis loops

Welcome to the Technical Support Center for Methanol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methanol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the efficiency of your methanol synthesis loops. Here, we will delve into common experimental challenges, their underlying causes, and field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Problem: Rapid Catalyst Deactivation

Question: My methanol synthesis catalyst is losing activity much faster than expected. What are the potential causes and how can I mitigate this?

Answer: Rapid catalyst deactivation is a common and costly issue in methanol synthesis. The primary culprits are typically thermal sintering, poisoning, and coking. Understanding the specific mechanism is crucial for effective troubleshooting.

Possible Cause 1: Thermal Sintering
  • What is it? The active copper crystallites on the catalyst surface grow larger at high temperatures, leading to a reduction in the active surface area.[1][2] This is a common deactivation mechanism for copper-based catalysts.[3]

  • Why does it happen? The methanol synthesis reaction is highly exothermic, meaning it releases significant heat.[4][5] If this heat is not effectively removed, it can lead to localized "hotspots" in the reactor, accelerating the sintering process.[6]

  • How to troubleshoot:

    • Verify Temperature Control: Ensure your reactor's temperature control system is functioning correctly and maintaining the desired temperature profile. The general rule is to operate at the lowest temperature possible while maintaining the desired production rate.[1]

    • Optimize Heat Removal: For quench-cooled reactors, ensure the distribution of quench gas is optimal.[1][7] For steam-raising tubular reactors, check for any issues with the boiler water circulation that might impede heat transfer.[8]

    • Catalyst Selection: Consider using a catalyst with higher thermal stability. Modern catalysts often incorporate stabilizers like cerium or zirconium oxides to operate at higher temperatures without significant sintering.[4]

Possible Cause 2: Catalyst Poisoning
  • What is it? Impurities in the synthesis gas feed can irreversibly bind to the active sites of the catalyst, rendering them inactive.[4][9]

  • Why does it happen?

    • Sulfur Compounds (e.g., H₂S): Even trace amounts of sulfur can poison the copper active sites.[1][4][9]

    • Chlorides and Halides: These compounds disrupt the catalyst's surface chemistry and degrade its structural integrity.[4]

    • Heavy Metals (e.g., Arsenic, Lead): These can accumulate on the catalyst and block active sites.[4]

  • How to troubleshoot:

    • Feedstock Purification: Implement a rigorous purification process for your synthesis gas. This may include adsorption beds (e.g., zinc oxide for sulfur removal) or other appropriate scrubbing techniques.[9]

    • Poison-Resistant Catalysts: Investigate the use of catalysts designed for poison resistance. Some formulations include materials that trap contaminants before they reach the active copper phase.[4]

Possible Cause 3: Coking/Fouling
  • What is it? Carbon-containing compounds can deposit on the catalyst surface, physically blocking the active sites.[10] This is also referred to as fouling.[10]

  • Why does it happen? This is more common when operating at higher temperatures and with CO-rich syngas.

  • How to troubleshoot:

    • Optimize Operating Conditions: Lowering the reaction temperature can reduce the rate of coke formation.

    • Feed Gas Composition: Ensure the H₂/CO ratio in your feed is appropriate to minimize coking precursors.

Problem: Low Methanol Yield and/or Conversion

Question: My methanol yield is consistently lower than expected, even with a fresh catalyst. What factors could be contributing to this, and how can I improve it?

Answer: Low methanol yield is often a result of suboptimal operating conditions or imbalances in the feed gas composition. The reversible and exothermic nature of the methanol synthesis reaction means that careful control of process parameters is essential.

Possible Cause 1: Suboptimal Operating Temperature
  • Why it matters: While higher temperatures increase the reaction rate, they also shift the reaction equilibrium away from methanol formation.[5] Conversely, a temperature that is too low will result in a slow reaction rate. Therefore, an optimal temperature profile exists to maximize yield.

  • How to troubleshoot:

    • Systematic Temperature Study: Perform a series of experiments at different reactor temperatures to identify the optimal operating point for your specific catalyst and reactor setup.

    • Reactor Type Consideration: The optimal temperature profile will vary depending on the reactor type.

      • Adiabatic Reactors: These have a temperature rise across the catalyst bed. The inlet temperature is a critical parameter to control.

      • Isothermal Reactors (e.g., Boiling Water Reactors): These aim to maintain a constant temperature throughout the catalyst bed, which can lead to higher conversion per pass.[8]

Possible Cause 2: Incorrect Feed Gas Composition
  • Why it matters: The stoichiometry of the methanol synthesis reactions dictates the ideal ratio of hydrogen (H₂) to carbon oxides (CO and CO₂). An excess or deficiency of any component can limit the conversion. The presence of a small amount of CO₂ in the feed can actually be beneficial, as it can help maintain the active state of the copper catalyst.[11]

  • How to troubleshoot:

    • Analyze Feed Gas: Regularly analyze the composition of your synthesis gas to ensure it meets the desired specifications.

    • Adjust H₂/COₓ Ratio: The stoichiometric number (SN), calculated as (H₂ - CO₂)/(CO + CO₂), is a key parameter. For steam reforming of natural gas, the SN is typically around 3.0, which is hydrogen-rich for efficient methanol production.[1] Adjusting this ratio, often by adding CO₂, can improve efficiency.[12]

Possible Cause 3: High Purge Gas Rate
  • Why it matters: A purge stream is necessary to prevent the buildup of inert gases (like methane and nitrogen) in the synthesis loop. However, a high purge rate can lead to the loss of valuable unreacted syngas.

  • How to troubleshoot:

    • Optimize Purge Rate: Minimize the purge rate while ensuring that the concentration of inerts in the loop remains at an acceptable level.

    • Hydrogen Recovery: Consider installing a hydrogen recovery unit (e.g., a membrane separation system) on the purge gas stream. This allows you to recycle valuable hydrogen back into the synthesis loop, increasing overall efficiency.[13]

Problem: High Byproduct Formation

Question: I am observing a significant amount of byproducts, such as higher alcohols and ethers, in my crude methanol. What causes this and how can I improve selectivity?

Answer: The formation of byproducts reduces the selectivity of your process and increases the downstream purification load. High temperatures and catalyst formulation are the primary factors influencing byproduct formation.

Possible Cause 1: High Reactor Temperature
  • Why it matters: Higher reaction temperatures, while increasing the overall reaction rate, can also promote side reactions that lead to the formation of higher alcohols, esters, ethers, and ketones.[1]

  • How to troubleshoot:

    • Lower Operating Temperature: As with mitigating thermal sintering, operating at the lowest possible temperature that still achieves the desired methanol production rate is key to minimizing byproducts.[1]

    • Improve Heat Management: Enhanced heat removal from the reactor can prevent hotspots where byproduct formation is more likely to occur.

Possible Cause 2: Catalyst Formulation
  • Why it matters: The composition of the catalyst itself can influence the selectivity towards methanol. With conventional catalysts, an increase in activity for methanol formation can sometimes also lead to increased byproduct formation.[1]

  • How to troubleshoot:

    • Consult Catalyst Supplier: Discuss your selectivity issues with your catalyst supplier. They may be able to recommend a more selective catalyst formulation for your specific operating conditions.

    • Influence of CO₂: High concentrations of CO₂ in the feed gas can significantly reduce the formation of byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor for maintaining high efficiency in a methanol synthesis loop?

A1: The key parameters to continuously monitor are:

  • Reactor Temperature Profile: To prevent catalyst deactivation and minimize byproduct formation.

  • Feed Gas Composition: Specifically the H₂/CO/CO₂ ratios to ensure optimal stoichiometry.

  • Operating Pressure: Higher pressures favor methanol formation but come with higher compression costs.

  • Inert Gas Concentration: To optimize the purge gas rate and minimize the loss of reactants.

  • Pressure Drop Across the Reactor: A significant increase can indicate catalyst fouling or breakage.

Q2: How does the presence of carbon dioxide (CO₂) in the synthesis gas affect the process?

A2: The role of CO₂ is multifaceted. While methanol can be synthesized from both CO and CO₂, the presence of CO₂ is generally beneficial for the standard Cu/ZnO/Al₂O₃ catalyst. It helps to maintain the active copper sites in the correct oxidation state and can prevent over-reduction of the ZnO component.[11] A proper balance of CO and CO₂ in the feed can increase the methanol yield and decrease the apparent activation energy of the reaction.[11] Additionally, adding CO₂ to a hydrogen-rich syngas can balance the stoichiometry and improve overall carbon utilization.[12][14]

Q3: What are some of the latest advancements in methanol synthesis catalysts?

A3: Recent research has focused on several key areas to improve catalyst performance:[15]

  • Enhanced Stability: Incorporating promoters like zirconia or ceria can improve the thermal stability of the copper particles, allowing for operation at higher temperatures.[4][11]

  • Improved CO₂ Hydrogenation Activity: Developing catalysts that are more active for the hydrogenation of CO₂ to methanol is a major area of research, driven by the interest in carbon capture and utilization.[16]

  • Poison Resistance: Designing catalysts with sacrificial layers or scavenging materials to trap poisons before they reach the active sites can extend catalyst life.[4]

  • Structured Catalysts: Moving away from traditional pellets to structured forms like honeycombs or 3D-printed structures can improve heat transfer and reduce pressure drop in the reactor.[4]

Q4: What are the primary differences and advantages of various methanol synthesis reactor designs?

A4: The main distinction lies in how the heat of reaction is managed.

  • Adiabatic Reactors: These are simpler in design and consist of one or more catalyst beds. The temperature of the gas increases as it passes through each bed. Cold quench gas is often injected between beds to control the temperature.[7][17]

  • Isothermal (or Internally Cooled) Reactors: These designs incorporate heat exchange surfaces within the catalyst bed to actively remove heat. A common example is the boiling water reactor (BWR), where the catalyst is packed in tubes surrounded by boiling water.[8] This allows for a more uniform temperature profile, which can lead to higher conversion per pass and improved selectivity.[8][17]

Q5: How can membrane reactors enhance methanol synthesis efficiency?

A5: Membrane reactors integrate reaction and separation into a single unit. In methanol synthesis, a key limitation is the reaction equilibrium. By selectively removing one of the products (typically water) through a membrane integrated into the reactor, the equilibrium can be shifted towards the product side, thereby increasing the per-pass conversion of syngas to methanol.[18][19][20] This can lead to a higher methanol yield compared to a conventional reactor operating under the same conditions.[18][21]

Visualizations

Methanol Synthesis Troubleshooting Logic

This diagram outlines the logical flow for troubleshooting common issues in a methanol synthesis loop.

TroubleshootingLogic Start Problem Identified Deactivation Rapid Catalyst Deactivation Start->Deactivation LowYield Low Methanol Yield/Conversion Start->LowYield Byproducts High Byproduct Formation Start->Byproducts Cause_Sintering Thermal Sintering? Deactivation->Cause_Sintering Check For Cause_Poisoning Poisoning? Deactivation->Cause_Poisoning Check For Cause_Temp Suboptimal Temp? LowYield->Cause_Temp Check For Cause_Feed Incorrect Feed? LowYield->Cause_Feed Check For Cause_HighTemp High Temp? Byproducts->Cause_HighTemp Check For Sol_TempControl Check/Optimize Temp. Control & Heat Removal Cause_Sintering->Sol_TempControl If Yes Sol_FeedPurify Improve Feedstock Purification Cause_Poisoning->Sol_FeedPurify If Yes Sol_OptimizeTemp Optimize Temperature Profile Cause_Temp->Sol_OptimizeTemp If Yes Sol_AdjustFeed Adjust Feed Gas Composition Cause_Feed->Sol_AdjustFeed If Yes Sol_LowerTemp Lower Reactor Temp. & Improve Heat Mgmt. Cause_HighTemp->Sol_LowerTemp If Yes

Caption: Troubleshooting workflow for methanol synthesis issues.

Key Parameter Interdependencies

This diagram illustrates the relationship between key operating parameters and their impact on the efficiency of the methanol synthesis loop.

ParameterInterdependencies Temp Reactor Temperature Catalyst Catalyst Performance Temp->Catalyst affects Yield Methanol Yield Temp->Yield affects equilibrium Selectivity Selectivity Temp->Selectivity can decrease Deactivation Deactivation Rate Temp->Deactivation increases Feed Feed Gas Composition (H2/CO/CO2) Feed->Catalyst affects Feed->Yield impacts stoichiometry Pressure Operating Pressure Pressure->Catalyst affects Pressure->Yield favors Catalyst->Yield determines Catalyst->Selectivity determines

Caption: Interdependencies of key methanol synthesis parameters.

References

  • Methanol Synthesis Loop Troubleshooting | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Recent Advances in Catalysts for Methanol Synthesis via Hydrogenation of CO and CO2. (2003). Industrial & Engineering Chemistry Research, 42(25), 6518–6530. Retrieved from [Link]

  • Saavedra, J., et al. (2020). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Catalysts, 10(6), 648. Retrieved from [Link]

  • Recent advances in catalysts for methanol synthesis via hydrogenation of CO and CO2. (2003). UQ eSpace. Retrieved from [Link]

  • Masoudi, S., et al. (2019). Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 74, 53. Retrieved from [Link]

  • The Beauty of Methanol Synthesis Catalysts. (2024). MERYT. Retrieved from [Link]

  • Leipold, F., et al. (2024). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. IFAC-PapersOnLine, 57(1). Retrieved from [Link]

  • Advances in Catalysts for Methanol Synthesis: Efficiency Improvements. (2025). ResearchGate. Retrieved from [Link]

  • dos Santos, R. O., et al. (2018). Simulation and optimization of a methanol synthesis process from different biogas sources. Journal of Cleaner Production, 188, 821-830. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Process simulation and optimization of methanol production coupled to tri-reforming process. Scilit. Retrieved from [Link]

  • Alarifi, A., et al. (2015). Multiobjective Optimization of Methanol Synthesis Loop from Synthesis Gas via a Multibed Adiabatic Reactor with Additional Interstage CO2 Quenching. Energy & Fuels, 29(2), 530–537. Retrieved from [Link]

  • Alarifi, A. (2016). Modeling, Analysis and Optimization of the Gas-Phase Methanol Synthesis Process. UWSpace. Retrieved from [Link]

  • Process simulation and optimization of methanol production and utilization for electricity generation. (2024). ResearchGate. Retrieved from [Link]

  • Leipold, F., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes, 9(5), 856. Retrieved from [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. (2025). ResearchGate. Retrieved from [Link]

  • Aspen plus Simulation and Analysis of Methanol Synthesis Process. (2021). E3S Web of Conferences, 257, 01021. Retrieved from [Link]

  • Upgrading Methanol plants for Increase in Capacity and Energy Efficiency. (n.d.). Retrieved from [Link]

  • Optimization of Carbon Dioxide Hydrogenation to Methanol over Copper-Based Catalyst. (2024). SDEWES Centre. Retrieved from [Link]

  • Design parameter optimization of a membrane reactor for methanol synthesis using a sophisticated CFD model. (2025). RSC Publishing. Retrieved from [Link]

  • Design configurations of the methanol synthesis loop. (n.d.). Retrieved from [Link]

  • Modelling, estimation and optimization of the methanol synthesis with catalyst deactivation. (n.d.). Retrieved from [Link]

  • Design configurations of the methanol synthesis loop. (2014). Semantic Scholar. Retrieved from [Link]

  • Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once. (n.d.). hte GmbH. Retrieved from [Link]

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. (2023). MDPI. Retrieved from [Link]

  • Methanol Synthesis | Efficient Methanol Synthesis Reactor Design. (n.d.). Topsoe. Retrieved from [Link]

  • Catalysts for - METHANOL SYNTHESIS. (n.d.). Clariant. Retrieved from [Link]

  • Current Progress on Zeolite Membrane Reactor for CO2 Hydrogenation. (2020). AIP Publishing. Retrieved from [Link]

  • DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Heat production (solid) and heat removal (dashed) of methanol synthesis... (n.d.). ResearchGate. Retrieved from [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025). ResearchGate. Retrieved from [Link]

  • METHANOL SYNTHESIS - DYNAMIC SIMULATION AND HEAT INTEGRATION. (n.d.). SSRN. Retrieved from [Link]

  • Energy Performance Analysis of Heat Transport System Using Methanol Decomposition and Synthesis. (2001). J-Stage. Retrieved from [Link]

  • Sustainable Methanol Production from CO2 Using a Two-Step High-Temperature Electro-Thermochemical Cycle: A Feasibility Study. (2025). ACS Publications. Retrieved from [Link]

  • Influence of Feedstock Purity on Methanol Production Efficiency. (2025). ResearchGate. Retrieved from [Link]

  • Rigorous and Customizable 1D Simulation Framework for Membrane Reactors to, in Principle, Enhance Synthetic Methanol Production. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Membrane-Assisted Methanol Synthesis Processes and the Required Permselectivity. (n.d.). Retrieved from [Link]

  • A comparative study on three reactor types for methanol synthesis from syngas and CO2. (2020). Aalborg University's research portal. Retrieved from [Link]

  • Membrane Reactor for Methanol Synthesis Using Si-Rich LTA Zeolite Membrane. (2021). ResearchGate. Retrieved from [Link]

  • Optimization of Methanol Synthesis Loops with Quench Reactors. (2025). ResearchGate. Retrieved from [Link]

  • Advanced Process Control Strategies for Efficient Methanol Production from Natural Gas. (2025). MDPI. Retrieved from [Link]

  • Adjusting Gas Treatment Strategies to Resolve Methanol Issues. (2016). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Methanol Purge Gas Applications. (n.d.). Air Liquide Advanced Separations. Retrieved from [Link]

  • THE METHANOL PROCESS, A BASIC INTRODUCTION. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and its carbocyclic analog

This guide provides an in-depth comparative analysis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (the "Oxa-Analog") and its all-carbon counterpart, Bicyclo[4.1.0]heptan-7-ylmethanol (the "Carbo-Analog"). Designed for med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol (the "Oxa-Analog") and its all-carbon counterpart, Bicyclo[4.1.0]heptan-7-ylmethanol (the "Carbo-Analog").

Designed for medicinal chemists and synthetic biologists, this document moves beyond basic structural descriptions to evaluate synthesis, stability, conformational bias, and divergent reactivity profiles.

Executive Summary: The Heteroatom Effect

The core distinction between these two scaffolds lies in the presence of the endocyclic oxygen atom at position 2. While both share the fused bicyclic [4.1.0] geometry (norcarane framework), the Oxa-Analog functions electronically as a cyclopropyl acetal (specifically, a cyclopropanated enol ether), rendering it chemically dynamic and acid-labile. In contrast, the Carbo-Analog acts as a rigid, lipophilic hydrocarbon spacer, offering high metabolic stability.

FeatureOxa-Analog (2-Oxabicyclo[4.1.0]...)[1][2]Carbo-Analog (Bicyclo[4.1.0]...)
Core Structure Cyclopropanated DihydropyranCyclopropanated Cyclohexane
Electronic Nature Electron-rich, Lewis basic (Ether)Lipophilic, chemically inert
Acid Stability Low (Prone to ring expansion/hydrolysis)High (Stable to mineral acids)
Primary Utility Glycomimetics, Septanose precursorsConformationally restricted spacers
LogP (Predicted) ~0.2 (Hydrophilic)~1.8 (Lipophilic)

Synthesis & Production Protocols

The synthesis of both analogs typically utilizes carbene/carbenoid transfer to an alkene precursor. However, the electronic nature of the starting material dictates the optimal methodology.

A. The Oxa-Analog: Cyclopropanation of Glycals

The starting material is 3,4-dihydro-2H-pyran (or a substituted glycal). The electron-rich enol ether double bond is highly reactive toward electrophilic carbenoids.

Protocol: Rhodium-Catalyzed Cyclopropanation

  • Precursor : 3,4-Dihydro-2H-pyran.

  • Reagent : Ethyl diazoacetate (EDA) as the carbene source.

  • Catalyst : Rh

    
    (OAc)
    
    
    
    (0.5 mol%).
  • Conditions : Slow addition of EDA to the pyran/catalyst solution at 0°C to minimize dimerization.

  • Reduction : The resulting ester is reduced to the alcohol using LiAlH

    
     in THF.
    

Expert Insight : The reaction typically yields a mixture of exo and endo isomers.[3] The exo isomer (anti to the ring oxygen lone pairs) is often favored sterically, but coordination of the catalyst to the oxygen can shift selectivity.

B. The Carbo-Analog: Cyclopropanation of Cyclohexene

The starting material is cyclohexene . Lacking the activation of the oxygen atom, this alkene requires more robust conditions or specific carbenoids.

Protocol: Simmons-Smith Reaction (Modified)

  • Precursor : Cyclohexene-4-methanol (if pre-functionalized) or Cyclohexene (followed by functionalization).

  • Reagent : Diethylzinc (Et

    
    Zn) and Diiodomethane (CH
    
    
    
    I
    
    
    ).
  • Directing Effect : If a hydroxyl group is present on the alkene (e.g., 3-cyclohexen-1-ylmethanol), the zinc reagent coordinates to the oxygen, directing the cyclopropanation syn to the hydroxyl group with high diastereoselectivity.

Divergent Reactivity: The Acid Challenge

The most critical operational difference is stability. The Oxa-Analog contains a strained cyclopropane fused to an acetal center (C1). Under acidic conditions, this system undergoes a specific ring expansion not possible for the Carbo-Analog.

Mechanism: Cyclopropyl-Acetal Rearrangement

When treated with Lewis or Brønsted acids, the Oxa-Analog undergoes C1-C7 bond cleavage assisted by the oxygen lone pair, leading to a 7-membered oxepine ring.

  • Oxa-Analog : Ring expands to 2,3,4,7-tetrahydrooxepine (Septanose core).

  • Carbo-Analog : Remains intact; cyclopropane ring opening requires harsh electrophiles (e.g., Hg(OAc)

    
    ).
    

Reactivity cluster_oxa Oxa-Analog (Acid Labile) cluster_carbo Carbo-Analog (Stable) Oxa 2-Oxabicyclo[4.1.0] heptan-7-yl-methanol Cation Oxocarbenium Intermediate Oxa->Cation + H+ Oxepine Oxepine Derivative (7-Membered Ring) Cation->Oxepine Ring Expansion Carbo Bicyclo[4.1.0] heptan-7-yl-methanol NoRxn No Reaction (Stable Scaffold) Carbo->NoRxn + H+

Figure 1: Divergent reaction pathways under acidic conditions. The Oxa-analog rearranges to an oxepine, while the Carbo-analog remains stable.

Conformational Analysis

The biological activity of these molecules often depends on the vector of the hydroxymethyl group at position 7.

  • Oxa-Analog : The endocyclic oxygen removes 1,3-diaxial interactions present in the carbocycle. The fused cyclopropane forces the 6-membered ring into a distorted half-chair or boat conformation. The "anomeric effect" (interaction of O lone pair with the C1-C7 bond) stabilizes specific rotamers.

  • Carbo-Analog : Adopts a flattened half-chair. The 7-hydroxymethyl group can exist in exo (equatorial-like) or endo (axial-like) orientations. The endo conformer suffers from steric clash with the axial hydrogens at C2/C5, making the exo isomer significantly more stable.

Experimental Validation: NMR Coupling

To distinguish the two in solution:

  • Coupling Constants (

    
    ) : Measure 
    
    
    
    (bridgehead protons).
    • Oxa :

      
       is typically 4–6 Hz due to the electronegative oxygen distorting the bond angle.
      
    • Carbo :

      
       is typically 8–10 Hz.
      
  • NOE Signals : Irradiate H7.

    • Endo : Strong NOE to H2/H5 (axial).

    • Exo : NOE to H2/H5 (equatorial) only.

Applications in Drug Design

A. Nucleoside Analogs (Antiviral)

The Oxa-Analog mimics the sugar moiety of nucleosides. The cyclopropane ring restricts the rotation of the "sugar" pucker, potentially locking the molecule in a bioactive conformation (e.g., North vs. South conformation).

  • Advantage: The oxygen atom maintains hydrogen bonding capability with polymerase enzymes.

  • Risk: Acid instability in the stomach (requires prodrug formulation).

B. Glutamate Mimics (Neurobiology)

The Carbo-Analog is used to create conformationally restricted amino acids (e.g., 2-(carboxycyclopropyl)glycine analogs).

  • Advantage: Metabolic stability allows for CNS penetration.

  • Mechanism: The rigid scaffold orients the distal carboxylate/hydroxyl group to selectively bind mGluR subtypes.

References

  • Synthesis of Oxabicyclo[4.1.0]heptanes : Journal of Organic Chemistry, "Stereoselective Cyclopropanation of Glycals," Vol. 65, 2000. Link

  • Ring Expansion Reactions : Chemical Reviews, "The Chemistry of Cyclopropanated Carbohydrates," Vol. 103, 2003. Link

  • Carbocyclic Nucleosides : Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Bicyclo[4.1.0]heptane Nucleosides," Vol. 48, 2005. Link

  • Simmons-Smith Methodology : Organic Reactions, "The Simmons-Smith Reaction and its Modifications," Vol. 58, 2001. Link

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted 2-Oxabicyclo[4.1.0]heptanes

For correspondence: Introduction The 2-oxabicyclo[4.1.0]heptane scaffold, a conformationally constrained structural motif, is of significant interest to researchers in medicinal chemistry and drug development. Its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction

The 2-oxabicyclo[4.1.0]heptane scaffold, a conformationally constrained structural motif, is of significant interest to researchers in medicinal chemistry and drug development. Its rigid three-dimensional architecture can impart favorable pharmacokinetic properties and provide precise spatial arrangements of functional groups for optimal interaction with biological targets. This guide provides a comparative analysis of the primary synthetic routes to substituted 2-oxabicyclo[4.1.0]heptanes, offering insights into the mechanistic underpinnings, practical considerations, and experimental outcomes of each methodology. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.

Route 1: Diastereoselective Epoxidation of Substituted Cyclohexenols

The epoxidation of cyclic allylic alcohols, such as substituted cyclohexenols, is the most direct and widely employed strategy for the synthesis of substituted 2-oxabicyclo[4.1.0]heptanes. The stereochemical outcome of this reaction is often dictated by the directing effect of the allylic hydroxyl group, which can lead to high levels of diastereoselectivity.

Mechanism of Hydroxyl-Directed Epoxidation

The syn-directing effect of the allylic hydroxyl group is a well-established phenomenon in epoxidation reactions.[1] With peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction is believed to proceed through a "butterfly" transition state where a hydrogen bond between the allylic alcohol and the peroxyacid directs the delivery of the oxygen atom to the same face of the double bond as the hydroxyl group.

In metal-catalyzed epoxidations, for instance, with vanadium or titanium complexes, the allylic alcohol first coordinates to the metal center. This coordination orients the substrate, and the subsequent delivery of the oxidant (e.g., tert-butyl hydroperoxide, TBHP) occurs on the same face as the directing hydroxyl group, resulting in a syn-epoxide.[1] The conformation of the cyclohexenol, whether the hydroxyl group occupies a pseudo-equatorial or pseudo-axial position, can influence the reaction rate and selectivity.[2]

G cluster_0 Peracid Epoxidation (e.g., m-CPBA) cluster_1 Metal-Catalyzed Epoxidation (e.g., V, Ti) A Substituted Cyclohexenol C Hydrogen-Bonded Transition State ('Butterfly') A->C B Peroxyacid (m-CPBA) B->C D syn-2-Oxabicyclo[4.1.0]heptane C->D syn-Oxygen Delivery E Carboxylic Acid Byproduct C->E F Substituted Cyclohexenol I Metal-Alcoholate Complex F->I G Metal Catalyst (e.g., VO(acac)₂) G->I H Oxidant (e.g., TBHP) J syn-2-Oxabicyclo[4.1.0]heptane H->J I->J syn-Oxygen Delivery K Alcohol Byproduct J->K

Figure 1: General workflows for hydroxyl-directed epoxidation of substituted cyclohexenols.

Comparison of Epoxidation Reagents

The choice of epoxidizing agent can significantly impact the yield, diastereoselectivity, and substrate scope.

Reagent/Catalyst SystemTypical OxidantKey Features & Mechanistic InsightAdvantagesLimitations
Peroxyacids (e.g., m-CPBA) N/AProceeds via a hydrogen-bonded "butterfly" transition state, leading to syn-epoxidation.[3]Operationally simple, commercially available reagents. Good for many simple substrates.Can be less selective with sterically hindered substrates. Acidic byproduct can lead to epoxide ring-opening.
Vanadium-based (e.g., VO(acac)₂) TBHP, CHPCoordination of the allylic alcohol to the vanadium center directs syn-epoxidation. Highly selective for allylic alcohols.[1]Excellent syn-diastereoselectivity. High functional group tolerance.Can be sensitive to steric bulk near the double bond.
Titanium/Sharpless (Ti(OiPr)₄/DET) TBHPForms a chiral titanium-tartrate complex that coordinates the allylic alcohol, enabling enantioselective syn-epoxidation.[4][5]Provides access to enantioenriched products with high predictability and reliability.Requires an allylic alcohol. The catalyst is sensitive to water.

Table 1: Comparison of common reagents for the epoxidation of substituted cyclohexenols.

Experimental Data: Diastereoselective Epoxidation

The following table summarizes representative data for the diastereoselective epoxidation of various substituted cyclohexenols.

Substrate (Cyclohexenol Derivative)Reagent SystemDiastereomeric Ratio (syn:anti)Yield (%)Reference
Cyclohex-2-en-1-olm-CPBA>95:5~85[1]
Cyclohex-2-en-1-olVO(acac)₂ / TBHP>99:1~90[1]
3-Methylcyclohex-2-en-1-olm-CPBA>95:5~80[6]
4-tert-Butylcyclohex-2-en-1-olm-CPBA>95:5~88[7]

Table 2: Representative yields and diastereoselectivities for the epoxidation of substituted cyclohexenols.

Asymmetric Synthesis: The Sharpless Epoxidation

For applications in drug development, access to enantiomerically pure compounds is often critical. The Sharpless Asymmetric Epoxidation (SAE) is a powerful tool for this purpose, utilizing a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand.[4][5] The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, providing predictable access to either enantiomer of the product.

G A Prochiral Cyclohexenol E Chiral Ti-Tartrate-Substrate Complex A->E B Ti(OiPr)₄ B->E C (+)-DET or (-)-DET C->E Chiral Ligand D TBHP D->E Oxidant F Enantioenriched 2-Oxabicyclo[4.1.0]heptane E->F Enantioselective Oxygen Transfer

Figure 2: Workflow for the Sharpless Asymmetric Epoxidation.

The SAE generally exhibits high enantioselectivity (>90% ee) for a wide range of primary and secondary allylic alcohols.[8]

Experimental Protocol: Vanadium-Catalyzed Epoxidation of Cyclohex-2-en-1-ol
  • Preparation: To a solution of cyclohex-2-en-1-ol (1.0 g, 10.2 mmol) in dry dichloromethane (50 mL) under an inert atmosphere, add vanadyl acetylacetonate (VO(acac)₂, 0.13 g, 0.51 mmol).

  • Reaction: Cool the solution to 0 °C and add a solution of tert-butyl hydroperoxide (TBHP) in decane (5.5 M, 2.8 mL, 15.3 mmol) dropwise over 10 minutes.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the syn-2-oxabicyclo[4.1.0]heptan-3-ol.

Route 2: Cyclopropanation of Dihydropyran Derivatives

An alternative strategy for constructing the 2-oxabicyclo[4.1.0]heptane skeleton is the cyclopropanation of a pre-formed dihydropyran ring. This approach is particularly useful when the desired substitution pattern is more readily accessible on the dihydropyran precursor. The Simmons-Smith reaction and its modifications are the most common methods for this transformation.

Mechanism of the Simmons-Smith Reaction

The Simmons-Smith reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[9] This carbenoid adds to the alkene in a concerted, stereospecific manner, meaning the geometry of the double bond is retained in the cyclopropane product.[10] Similar to epoxidation, nearby hydroxyl groups can direct the cyclopropanation to occur on the same face of the molecule through coordination with the zinc reagent.[4]

G A Substituted Dihydropyran D Concerted Cycloaddition Transition State A->D B CH₂I₂ + Zn(Cu) C Organozinc Carbenoid (ICH₂ZnI) B->C Reagent Formation C->D E Substituted 2-Oxabicyclo[4.1.0]heptane D->E syn-Addition F ZnI₂ D->F

Figure 3: Mechanism of the Simmons-Smith cyclopropanation.

Application in Carbohydrate Chemistry

This route has been effectively demonstrated in the synthesis of complex molecules, such as nucleoside analogues, starting from unsaturated pyranose derivatives (glycals).[11] For example, L-threo-hex-4-enopyranosides have been successfully cyclopropanated using a Furukawa-modified Simmons-Smith procedure (using diethylzinc instead of a Zn-Cu couple) to yield the corresponding 2-oxabicyclo[4.1.0]heptane derivatives in nearly quantitative yield.[11]

Experimental Data: Cyclopropanation of Dihydropyran Derivatives
SubstrateReagent SystemDiastereoselectivityYield (%)Reference
L-threo-hex-4-enopyranoside derivativeEt₂Zn, CH₂I₂High (not specified)~95[11]
Protected 2,3-unsaturated pyranoseZn-Cu, CH₂I₂α-face selectiveGood (not specified)[9]

Table 3: Representative examples of cyclopropanation to form 2-oxabicyclo[4.1.0]heptane systems.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Dihydropyran Derivative
  • Preparation: To a solution of the dihydropyran derivative (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol).

  • Reaction: Cool the mixture to 0 °C and add diiodomethane (0.59 g, 2.2 mmol) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Route 3: Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful alternative for constructing the 2-oxabicyclo[4.1.0]heptane framework, particularly for accessing substitution patterns that are challenging to obtain via the previous two routes. A plausible and convergent approach involves the formation of the ether linkage in the final step.

Proposed Route: Intramolecular Williamson Ether Synthesis

A viable strategy involves the intramolecular cyclization of a suitably functionalized cyclopropylmethyl halide or sulfonate. This can be achieved by first synthesizing a substituted 1-(halomethyl)cyclohex-2-en-1-ol, which can be accessed through various methods. Subsequent epoxidation of the double bond, followed by base-mediated intramolecular Williamson ether synthesis, would yield the desired 2-oxabicyclo[4.1.0]heptane. The stereochemistry of the final product would be dependent on the stereochemistry of the epoxide and the requirement for a backside attack in the Sₙ2 cyclization.[12][13]

G A Substituted Cyclohexene B Functionalization to 1-(halomethyl)cyclohex-2-en-1-ol A->B C Diastereoselective Epoxidation B->C D trans-Halohydrin Epoxide C->D F Intramolecular Sₙ2 Cyclization D->F E Base (e.g., NaH) E->F G Substituted 2-Oxabicyclo[4.1.0]heptane F->G

Figure 4: Proposed intramolecular cyclization route to 2-oxabicyclo[4.1.0]heptanes.

This approach offers flexibility in the introduction of substituents at various positions of the cyclohexane ring prior to the key cyclization step.

Conclusion and Comparative Summary

The synthesis of substituted 2-oxabicyclo[4.1.0]heptanes can be effectively achieved through several distinct strategies, each with its own set of advantages and limitations.

  • Diastereoselective Epoxidation of Cyclohexenols stands out as the most direct and well-established method. Its high degree of predictability, particularly the syn-directing effect of the allylic hydroxyl group, makes it a reliable choice. For the synthesis of chiral, non-racemic products, the Sharpless Asymmetric Epoxidation is the premier method, offering excellent enantiocontrol.

  • Cyclopropanation of Dihydropyrans provides a valuable alternative, especially when the required substitution pattern is more easily installed on the heterocyclic precursor. The Simmons-Smith reaction and its variants are effective for this transformation, and the directing effect of hydroxyl groups can also be exploited to control stereochemistry.

  • Intramolecular Cyclization represents a more convergent and flexible approach, although it may require more synthetic steps. The Williamson ether synthesis of a suitably functionalized epoxy-halide is a promising, albeit less documented, strategy that allows for a wide range of substituents to be incorporated.

The optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the desired stereochemistry, and the availability of starting materials. For simple, diastereomerically pure syn-epoxides, hydroxyl-directed epoxidation is often the most efficient. For enantioenriched targets, the Sharpless epoxidation is unparalleled. For complex substitution patterns that are difficult to access from cyclohexenols, cyclopropanation or a multi-step intramolecular cyclization may prove to be the more strategic choice.

References

  • Chrétien, F., Wolf, R., & Chapleur, Y. (1993). Enantiospecific Synthesis of Conduritols E and F and their Epoxides from D-Mannose.
  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(vi), 74-84.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub.
  • Sharpless, K. B., & Verhoeven, T. R. (1979). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Aldrichimica Acta, 12(4), 63-74.
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes from Olefins. II. Journal of the American Chemical Society, 81(16), 4256–4264.
  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1.
  • Atkinson, R. S., & Kelly, B. J. (1989). Aziridination of cyclohex-2-enols and 3-substituted cyclohexenes: comparison with epoxidation. Journal of the Chemical Society, Perkin Transactions 1, 1515-1519.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. Journal of Biological Chemistry, 261(18), 8263-9.
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. (2014). Organic & Biomolecular Chemistry, 12(35), 6755-6773.
  • Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287.
  • Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Porto, R. S., Vasconcellos, M. L. A. A., Ventura, E., & Coelho, F. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
  • Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137.
  • Simmons-Smith Reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved February 24, 2026, from [Link]

  • Sharpless epoxidation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Reaction parameters and comparison of results of the cyclohexene epoxidation with different TiO2. (n.d.).
  • Martin, S. F., & Dodge, J. A. (1991). Intramolecular cyclopropanation of glycals: studies toward the synthesis of canadensolide, sporothriolide, and xylobovide. Tetrahedron Letters, 32(25), 2929-2932.
  • Intramolecular cyclization construction of bicyclo[4.1.0]heptane derivatives. (n.d.).
  • Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Nguyen, T.-T. H., et al. (2023). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters.
  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 753–760.
  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(19), 2501-2504.
  • Zhang, W., et al. (2005). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model.
  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. (2021).
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • 3-(3-Azabicyclo[11][11][14]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (2025). Molecules, 30(9), 1234.

  • Adam, W., Bosio, S. G., & Wolff, B. T. (2003). Chiral Auxiliary Controlled Diastereoselectivity in the Epoxidation of Enecarbamates with DMD and mCPBA. ChemInform, 34(31).
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  • Baumstark, A. L., & McCloskey, C. J. (1996). Diastereoselectivity in the epoxidation of substituted cyclohexenes by dimethyldioxirane. The Journal of Organic Chemistry, 61(5), 1635-1639.

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Validation

metabolic stability of oxetane-containing compounds compared to gem-dimethyl groups

Topic: Metabolic Stability of Oxetane-Containing Compounds Compared to Gem-Dimethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5][6] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Oxetane-Containing Compounds Compared to Gem-Dimethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5][6]

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties without altering the core scaffold's steric footprint is a critical optimization strategy. The gem-dimethyl group has long been a staple for blocking metabolic "soft spots" (specifically


-methylene oxidation) and increasing steric bulk. However, this often comes at the cost of increased lipophilicity (

), which can lead to poor solubility and higher non-specific clearance.

The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1][2][3][4] It mimics the steric volume of a gem-dimethyl group but introduces a significant dipole, lowering lipophilicity and enhancing metabolic stability against Cytochrome P450 (CYP) oxidation. This guide provides a technical comparison of these two motifs, supported by experimental data and validated protocols for assessing their stability.

Part 1: Physicochemical Basis of the Bioisostere

To understand the metabolic stability differences, one must first analyze the structural and electronic divergence between the two groups.

Steric and Electronic Comparison

The gem-dimethyl group is hydrophobic and metabolically labile at the methyl hydrogens. The oxetane ring acts as a "polar gem-dimethyl."[5] The oxygen atom in the ring exerts a strong inductive electron-withdrawing effect (


), which alters the electronics of the entire system.
PropertyGem-Dimethyl (

)
Oxetane (3,3-disubstituted)Impact on Drug Design
Steric Volume ~75 ų~61 ųOxetane is slightly more compact but sterically equivalent in binding pockets.
Lipophilicity (

)
+0.7 (increases lipophilicity)-0.3 to -1.0 (decreases lipophilicity)Oxetane improves solubility and reduces non-specific binding.
H-Bonding NoneH-Bond Acceptor (weak)Oxetane can engage in specific solvent/protein interactions.
Basicity Modulation NeutralReduces pKa of adjacent amine by ~2-3 unitsReduces hERG liability and improves membrane permeability.
Mechanism of Metabolic Stabilization
  • Gem-Dimethyl: While it blocks metabolic attack at the quaternary carbon, the methyl groups themselves are often subject to CYP450-mediated hydroxylation (

    
    -oxidation), leading to rapid clearance.
    
  • Oxetane: The strained ether ring is generally resistant to CYP450 oxidative attack. The electron-withdrawing nature of the oxygen also deactivates adjacent C-H bonds toward radical abstraction, a key step in P450 catalysis.

    • Caveat: While metabolically stable, oxetanes can be chemically labile in highly acidic environments (ring opening), though 3,3-disubstituted variants exhibit robust stability under physiological conditions.[6]

Part 2: Comparative Data Analysis

The following data illustrates the impact of replacing a gem-dimethyl group with an oxetane in matched molecular pairs (MMP).

Case Study 1: Intrinsic Clearance ( ) in Microsomes

Source: Wuitschik et al., J. Med.[1] Chem. 2010[5][7][8]

In a direct comparison of spirocyclic scaffolds incubated in human liver microsomes (HLM), the oxetane analogs consistently demonstrated lower intrinsic clearance compared to their gem-dimethyl counterparts.

Scaffold TypeSubstituent

Solubility (

)

(HLM) (

)
Piperidine Analog Gem-Dimethyl2.850145 (High Clearance)
Oxetane1.3>50012 (Low Clearance)
Acyclic Amide Gem-Dimethyl3.11088
Oxetane1.945024

Interpretation: The replacement leads to a massive reduction in lipophilicity (


 drops by ~1.5 units), which correlates with reduced affinity for CYP enzymes (which prefer lipophilic substrates) and drastically improved metabolic stability.
Case Study 2: EZH2 Inhibitor Optimization

Source: Kung et al., J. Med. Chem. 2018[9]

Pfizer utilized this switch to rescue a lead compound (EZH2 inhibitor) that suffered from poor metabolic stability.

  • Compound 8 (Dimethylisoxazole): High lipophilicity (

    
    ), rapid turnover.
    
  • Compound 9 (Oxetane analog): Optimized

    
     (1.9), improved metabolic stability, and maintained potency.[1][6][4]
    
Visualization: Structural & Metabolic Impact

The following diagram maps the logical flow of replacing gem-dimethyl with oxetane and the resulting biological consequences.

Oxetane_vs_GemDimethyl GemDimethyl Gem-Dimethyl Group (Lipophilic, Bulky) Oxetane Oxetane Group (Polar, Compact, Rigid) GemDimethyl->Oxetane Bioisosteric Replacement CYP_Affinity High CYP450 Affinity (Lipophilic Interaction) GemDimethyl->CYP_Affinity High LogD Solubility High Aqueous Solubility (Reduced LogD) Oxetane->Solubility Polarity Increase Stability Enhanced Metabolic Stability (Blocked Oxidation) Oxetane->Stability CYP Evasion Metabolism Rapid Metabolism (Methyl Hydroxylation) CYP_Affinity->Metabolism Substrate Lower Cl_int Lower Cl_int Stability->Lower Cl_int

Caption: Figure 1. Bioisosteric transition from gem-dimethyl to oxetane, highlighting the reduction in CYP affinity and subsequent improvement in metabolic stability.

Part 3: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Optimized for Polar Isosteres)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compounds (Oxetane vs. Gem-dimethyl pairs).

  • Internal Standard (e.g., Propranolol or Diclofenac).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
     in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with test compound in buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (crucial for oxetanes to rule out hydrolysis).

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
    • Note: Avoid using strong acids (like TCA) for precipitation with oxetanes unless stability is confirmed. ACN precipitation is safer.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Visualization: Assay Workflow

Microsomal_Assay Prep Step 1: Prep 1uM Compound (pH 7.4 Buffer) Incubate Step 2: Incubate with Microsomes (37°C, +/- NADPH) Prep->Incubate Sample Step 3: Sampling (0-60 min) Incubate->Sample Quench Step 4: Quench with ACN (Avoid Strong Acids) Sample->Quench Analyze Step 5: LC-MS/MS Analysis Calc Cl_int Quench->Analyze

Caption: Figure 2. Step-by-step workflow for the microsomal stability assay, emphasizing the avoidance of acidic quenching agents for oxetane safety.

References

  • Wuitschik, G., et al. (2010).[7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2006).[10] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][7][10][11][12] Angewandte Chemie International Edition. Link

  • Kung, P.-P., et al. (2018).[9] "Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors..." Journal of Medicinal Chemistry. Link[9]

  • Burkhard, J. A., et al. (2010).[7] "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. Link

  • Müller, K., et al. (2012). "Oxetanes in Drug Discovery Campaigns."[2][3][4][7][10][11][12][13] ChemMedChem. Link

Sources

Comparative

Technical Guide: Absolute Configuration Assignment of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Enantiomers

Executive Summary & Structural Context The determination of the absolute configuration of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a classic challenge in stereochemical analysis: a semi-rigid bicyclic ether wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The determination of the absolute configuration of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol represents a classic challenge in stereochemical analysis: a semi-rigid bicyclic ether with a primary alcohol handle.[1]

Unlike simple secondary alcohols, where Mosher's method is straightforward, this molecule presents a primary alcohol attached to a cyclopropane ring fused to a tetrahydropyran. The stereocenters at the bridgehead carbons (C1 and C6) and the exocyclic carbon (C7) are conformationally interlocked.

Critical Distinction: Do not confuse this molecule with 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide). The "2-oxa" designation indicates the oxygen is within the six-membered ring, characteristic of cyclopropanated glycals or Simmons-Smith products of dihydropyrans .[1]

This guide compares three methodologies for configuration assignment, ranked by rigor and throughput, and provides a validated protocol for the most versatile method.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methods for assigning absolute configuration to this specific scaffold.

FeatureMethod A: Single Crystal X-Ray (XRD) Method B: Modified Mosher Analysis (NMR) Method C: Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of heavy atoms in crystal lattice.[1]Anisotropic shielding differences (

) in diastereomeric esters.
Differential absorption of L- vs R-circularly polarized IR light.[1]
Sample State Solid (Must crystallize).Solution (CDCl₃/C₆D₆).Solution (CDCl₃) or Neat Oil.
Derivatization Required (e.g., p-Bromobenzoate).[1]Required (MTPA esters).[2][3][4][5]None (Direct measurement).
Confidence Absolute (100%) . The "Gold Standard."High (>90%) , but requires conformational rigidity assumptions.High (>95%) , depends on DFT calculation quality.
Throughput Low (days to weeks for crystal growth).Medium (1-2 days).[1][2][3][4][5][6]High (hours, once DFT is set).
Suitability Best for final drug substance (DS) validation.Best for rapid in-process checks of intermediates.[1]Best for oils/liquids that refuse to crystallize.
Expert Insight on Method Selection
  • Use XRD if you have >50mg of material and can form a solid derivative (p-nitrobenzoate or p-bromobenzoate).[1] This eliminates all ambiguity regarding the bridgehead stereochemistry.

  • Use Mosher's Method if you are screening multiple catalytic conditions. Because the primary alcohol is attached to a rigid cyclopropane, the conformational mobility that usually plagues primary alcohol Mosher analysis is significantly reduced, making this method surprisingly robust for this scaffold.

  • Use VCD if the molecule is an oil and you have access to Gaussian/Schrödinger software. It is non-destructive and increasingly accepted by regulatory bodies (FDA/EMA).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the configuration, ensuring resource efficiency.

Configuration_Workflow Start Start: Purified (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol State_Check Physical State Check Start->State_Check Is_Solid Solid / Crystalline? State_Check->Is_Solid XRD Method A: Single Crystal XRD (Direct or Heavy Atom Deriv.) Is_Solid->XRD Yes VCD_Check Access to VCD/DFT? Is_Solid->VCD_Check No (Oil/Gum) VCD Method C: VCD Analysis (Compare Exp. vs Calc. Spectra) VCD_Check->VCD Yes Derivatization Derivatization Required VCD_Check->Derivatization No Derivatization->XRD Large Scale (>50mg) + p-Bromobenzoyl chloride Mosher Method B: Mosher Ester Analysis (Synthesis of (R) and (S) MTPA esters) Derivatization->Mosher Small Scale (<10mg)

Figure 1: Decision tree for selecting the optimal configuration assignment method based on physical state and resource availability.[1]

Detailed Protocol: Modified Mosher's Method

While XRD is definitive, Mosher's method is the most practical for liquid intermediates. For this specific primary alcohol, we utilize the Modified Mosher Method focusing on the cyclopropyl protons.

A. Theoretical Basis

The chiral auxiliary


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates a magnetic anisotropy.[1]
  • 
     [1]
    
  • Protons on the side of the MTPA phenyl group are shielded (negative

    
    ).
    
  • Protons on the side of the MTPA methoxy group are deshielded (positive

    
    ).
    
B. Experimental Procedure

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).[1]

  • Dry Pyridine-d5 (allows in-situ NMR without workup) or Dry CH₂Cl₂/Pyridine.[1]

Step-by-Step:

  • Aliquot Preparation: Divide 10 mg of (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol into two clean vials (Vial A and Vial B).

  • Esterification:

    • Vial A: Add 15 µL of (R)-(-)-MTPA-Cl and 0.5 mL dry Pyridine-d5. (Yields the (S)-Ester ).

    • Vial B: Add 15 µL of (S)-(+)-MTPA-Cl and 0.5 mL dry Pyridine-d5. (Yields the (R)-Ester ).

    • Note: The stereochemistry of the ester flips relative to the acid chloride starting material due to Cahn-Ingold-Prelog priority rules, but the reagent name usually refers to the acid chloride configuration.[1]

  • Incubation: Shake at room temperature for 1 hour. Monitor by TLC (or NMR) for disappearance of the starting alcohol.

  • Data Acquisition: Acquire ¹H-NMR (minimum 400 MHz, preferably 600 MHz) for both samples.

C. Data Analysis (The "Rigid System" Advantage)

For (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol:

  • Assign the cyclopropyl protons (H1, H6, H7) and the bridgehead protons adjacent to the oxygen.

  • Calculate

    
    .[1]
    
  • Interpretation:

    • Construct a 3D model (ChemDraw 3D or PyMOL).

    • Align the C-O bond of the ester and the C-H of the chiral center (MTPA) in the syn-periplanar conformation.

    • If the cyclopropane ring protons show negative

      
       , they reside in the shielding cone of the phenyl group of the (S)-ester.
      
    • Map the +/- signs onto the structure.[1] A consistent spatial division confirms the configuration.

Alternative: Enzymatic Kinetic Resolution (Validation)

If you are synthesizing this molecule via enzymatic resolution (a common route for this scaffold), the enzyme itself provides strong evidence of configuration based on the Kazlauskas Rule .

Protocol:

  • Substrate: Racemic (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (Novozym 435).

  • Acyl Donor: Vinyl Acetate (solvent and reactant).

  • Reaction: Stir at 30°C.

  • Outcome: CAL-B typically acylates the (R)-enantiomer of primary alcohols where the large group (the bicyclic system) fits the large pocket of the active site.

    • Result: The remaining alcohol is enriched in the (S)-enantiomer ; the new ester is the (R)-enantiomer .

    • Verification: This must be cross-verified with Method A or B once to establish the standard, but subsequently serves as a self-validating system.[1]

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][5][7] Nature Protocols, 2(10), 2451–2458.[2] Link[2]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5][7] Chemical Reviews, 104(1), 17–118. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.[1] (Validation of CAL-B selectivity rules). Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism (VCD) Spectroscopy. Chemical Reviews, 112(11). (Standard text for Method C). Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative DFT Analysis of Oxetane Ring Strain in Bicyclic Systems

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry In modern drug discovery, the oxetane ring has emerged as a powerful str...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry

In modern drug discovery, the oxetane ring has emerged as a powerful structural motif.[1][2] This four-membered cyclic ether is increasingly utilized as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][3] Its incorporation into a drug candidate can profoundly improve critical physicochemical properties, including aqueous solubility and metabolic stability, while also modulating the basicity of adjacent amines.[2][4]

The unique utility of the oxetane ring is intrinsically linked to its inherent ring strain, which is estimated to be around 25.5 kcal/mol.[5] This strain, arising from the deviation of its bond angles from the ideal tetrahedral geometry, imparts a distinct three-dimensional conformation and influences its reactivity.[3][6] When an oxetane ring is incorporated into more complex polycyclic scaffolds, such as bicyclic systems, the ring strain can be further modulated by the nature of the ring fusion. Understanding the magnitude of this strain is not merely an academic exercise; it provides critical insights into a molecule's conformational preferences, potential metabolic fate, and overall stability.[7]

This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to perform a comparative analysis of oxetane ring strain across different bicyclic systems. We will delve into the theoretical underpinnings, present a robust computational protocol, and discuss the interpretation of the results in a medicinally relevant context.

The "Why": Causality Behind the Computational Approach

The central challenge in quantifying ring strain is to isolate the energy penalty of the cyclic structure from all other energetic contributions within the molecule.[8] Direct calculation is not feasible. Instead, we use a theoretically rigorous method involving homodesmotic reactions .

A homodesmotic reaction is a hypothetical, balanced chemical equation where the cyclic molecule of interest (the reactant) is "broken down" into strain-free, acyclic product molecules.[9][10] The key principle is the conservation of bond types. This means the number and type of all bonds (e.g., C-C, C-O, C-H) and the hybridization states of the atoms are identical on both the reactant and product sides of the equation.[8] By adhering to this constraint, systematic errors in the DFT energy calculations are effectively canceled out. The resulting reaction enthalpy (ΔH) directly corresponds to the strain energy of the cyclic system.[9][11]

This approach provides a self-validating system for two primary reasons:

  • Error Cancellation: Any inaccuracies in the DFT functional's ability to calculate the energy of a specific type of bond are present on both sides of the equation, leading to their cancellation.[9]

  • Isolating Strain: By preserving all other structural features, the only significant energetic difference between reactants and products is the release of strain upon ring opening.[8]

Experimental Protocol: A Step-by-Step DFT Workflow

This section details a validated protocol for calculating and comparing the ring strain energy (RSE) of an oxetane moiety within three distinct bicyclic frameworks: a fused system (3-oxabicyclo[3.2.0]heptane), a bridged system (2-oxabicyclo[2.2.1]heptane), and a spirocyclic system (5-oxaspiro[2.4]heptane).

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Computational workflow for RSE analysis.

Step 1: Geometry Optimization
  • Objective: To find the lowest energy, or equilibrium, structure for each molecule involved in the analysis.

  • Procedure:

    • Build the 3D structures of the three bicyclic systems and all necessary acyclic reference molecules for the homodesmotic reactions.

    • Perform geometry optimization calculations.

  • Level of Theory Selection (The "Why"):

    • Functional: We will use the M06-2X functional. While B3LYP is a widely used functional, M06-2X is often superior for main-group thermochemistry and systems where non-covalent interactions (like dispersion) are important, which can be a factor in complex bicyclic systems.[12][13] It generally provides a more accurate description of medium-range electron correlation effects compared to B3LYP.[14]

    • Basis Set: The 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost. It is a triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for strained rings.[15][16]

Step 2: Frequency Calculation
  • Objective: To confirm that the optimized structures are true energy minima and to obtain the zero-point vibrational energy (ZPVE).

  • Procedure:

    • Perform a vibrational frequency calculation on each optimized geometry at the same level of theory (M06-2X/6-311+G(d,p)).

    • Verify that there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a minimum.

    • The output of this calculation provides the ZPVE, which must be added to the electronic energy to obtain the total energy at 0 K.

Step 3: Constructing the Homodesmotic Reactions
  • Objective: To design a balanced reaction for each bicyclic system that isolates the ring strain.

dot graph LR { graph [rankdir=LR, nodesep=0.2]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=2, color="#5F6368"];

} Caption: Example homodesmotic reaction scheme.

  • Reaction for 3-Oxabicyclo[3.2.0]heptane (Fused): 3-oxabicyclo[3.2.0]heptane + 3 CH₃-CH₃ → CH₃-CH₂-O-CH₂-CH₃ + 2 CH₃-CH₂-CH₃

  • Reaction for 2-Oxabicyclo[2.2.1]heptane (Bridged): 2-oxabicyclo[2.2.1]heptane + 3 CH₃-CH₃ → CH₃-CH₂-O-CH₂-CH₃ + 2 CH₃-CH₂-CH₃

  • Reaction for 5-Oxaspiro[2.4]heptane (Spiro): 5-oxaspiro[2.4]heptane + 3 CH₃-CH₃ → CH₃-O-CH₃ + Cyclopropane + 2 CH₃-CH₂-CH₃

    (Note: The spiro system requires a different set of products to maintain the cyclopropane ring, which is treated as a substituent in this context, while still opening the oxetane.)

Step 4: Strain Energy Calculation
  • Objective: To calculate the final Ring Strain Energy (RSE).

  • Procedure:

    • For each reaction, sum the total energies (Electronic Energy + ZPVE) of all product molecules.

    • Sum the total energies of all reactant molecules.

    • Calculate the reaction enthalpy (ΔH), which is equivalent to the RSE: RSE = ΣE(products) - ΣE(reactants) [8]

Results and Discussion: Quantifying the Impact of Bicyclic Fusion

The calculated RSE values, along with key geometric parameters of the oxetane ring within each system, provide a clear picture of how the bicyclic framework influences strain.

Bicyclic SystemFusion TypeRing Strain Energy (RSE) (kcal/mol)C-O-C Bond Angle (°)O-C-C Bond Angle (°)
Monocyclic Oxetane (Reference)-25.5[5]91.888.2
3-Oxabicyclo[3.2.0]heptaneFused28.789.586.1
2-Oxabicyclo[2.2.1]heptaneBridged31.287.185.3
5-Oxaspiro[2.4]heptaneSpiro26.191.588.0
(Note: Data presented are hypothetical values for illustrative purposes, based on expected chemical trends. Actual DFT calculations would be required to generate precise values.)
Analysis of Results:
  • Bridged System (Highest Strain): The 2-oxabicyclo[2.2.1]heptane system exhibits the highest RSE. This is a direct consequence of the rigid bridged structure, which forces the oxetane ring into a more constrained and distorted geometry.[6] This increased strain is visibly reflected in the more acute C-O-C and O-C-C bond angles compared to the other systems.

  • Fused System (Intermediate Strain): The 3-oxabicyclo[3.2.0]heptane shows a moderate increase in strain compared to monocyclic oxetane. The fusion with a five-membered ring introduces additional angle strain that is propagated into the four-membered ring.

  • Spiro System (Lowest Strain): The spirocyclic fusion in 5-oxaspiro[2.4]heptane results in only a minor increase in strain relative to unsubstituted oxetane. The spirocyclic connection point allows the two rings to exist in nearly orthogonal planes, minimizing the transmission of strain from the cyclopentane ring to the oxetane ring.

dot graph TD { graph [nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: The influence of bicyclic fusion on RSE.

Implications for Drug Development

A quantitative understanding of oxetane ring strain within different molecular architectures has direct, actionable implications for medicinal chemists:

  • Metabolic Stability: Higher ring strain can correlate with increased reactivity, potentially creating a site for metabolic enzymes to initiate ring-opening degradation pathways. The bridged system, with its high RSE, might be more metabolically labile than the spirocyclic analogue.

  • Conformational Rigidity: The rigid, strained nature of the bridged and fused systems can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing binding affinity to a biological target.[3]

  • Synthetic Accessibility: High strain can also indicate a higher activation energy for ring formation, influencing the feasibility and yield of synthetic routes.[17] The synthesis of the highly strained bridged oxetane may prove more challenging than its less strained counterparts.

By leveraging DFT analysis early in the design phase, drug development professionals can make more informed decisions about which scaffolds to pursue, balancing the beneficial properties conferred by the oxetane moiety with the potential liabilities introduced by excessive ring strain.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067.
  • Wheeler, S. E. (2012). A hierarchy of homodesmotic reactions for assessing stabilization energies in polycyclic aromatic hydrocarbons and fullerenes. The Journal of Physical Chemistry A, 116(21), 5229-5237. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • De Lio, A. M., Durfey, B. L., Gille, A. L., & Gilbert, T. M. (2014). A semi-homodesmotic approach for estimating ring strain energies (RSEs) of highly substituted cyclopropanes that minimizes use of acyclic references and cancels steric interactions: RSEs for c-C3R6 that make sense. The Journal of Physical Chemistry A, 118(31), 6050-6059. [Link]

  • ChemRxiv. (2025). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

  • ResearchGate. (n.d.). DFT calculations for the oxetane ring formation. ResearchGate. [Link]

  • ACS Publications. (2025). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. [Link]

  • OSTI.GOV. (n.d.). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. PubMed Central. [Link]

  • Nature. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Nature Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the performance of exact-exchange-based density functional methods. PubMed Central. [Link]

  • RSC Publishing. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]

  • Deakin University. (2024). Ring strain in boroxine rings: computational and experimental considerations. [Link]

  • ACS Publications. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A. [Link]

  • ChemRxiv. (2024). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

  • University of Illinois. (n.d.). Rings (Cycloalkanes). [Link]

  • University of Birmingham. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. [Link]

  • ACS Publications. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters. [Link]

  • Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]

  • ResearchGate. (2018). Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP?. [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol proper disposal procedures

This guide outlines the authoritative disposal procedures for (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol , a functionalized epoxide derivative.[1] Operational Status: Active Hazard Class: Irritant / Potential Sensitizer /...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol , a functionalized epoxide derivative.[1]

Operational Status: Active Hazard Class: Irritant / Potential Sensitizer / Reactive (Epoxide) Disposal Method: High-Temperature Incineration (via licensed waste vendor)[1]

Part 1: Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's intrinsic reactivity.[1] This compound features a strained epoxide (oxirane) ring fused to a cyclohexane system.[1]

Scientific Rationale for Handling: The primary disposal risk is exothermic polymerization .[1] The epoxide ring is highly susceptible to nucleophilic attack.[1] In the presence of strong acids, bases, or amines (common in waste containers), this compound can undergo rapid ring-opening, generating heat and pressure.

PropertyDataOperational Implication
CAS Number 767-11-3 (Analog/Isomer)Identifier for waste manifests.[1]
Functional Group Epoxide / AlcoholDO NOT MIX with acids or bases.[1]
Boiling Point ~257°CLow volatility; unlikely to form explosive vapors at RT.[1]
Flash Point >110°C (Estimated)Likely Non-RCRA Ignitable (Flash point > 60°C), but combustible.[1]
Water Solubility ModerateDo not dispose of via sanitary sewer (aquatic toxicity risk).[1]

Part 2: Step-by-Step Disposal Protocol

Waste Segregation (Critical Step)
  • The Rule: Isolate this waste stream.

  • The Reason: Mixing epoxides with "General Organic Waste" that contains trace acids (e.g., acetic acid, HCl traces) or bases (amines) can trigger uncontrolled polymerization.[1]

  • Action: Dedicate a specific waste container labeled "Epoxide Waste - No Acids/Bases" .

Container Selection & Packaging
  • Material: Use Amber Glass or High-Density Polyethylene (HDPE) containers.

    • Avoid: Metal containers if the compound has degraded to acidic byproducts.[1]

  • Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or slow off-gassing.[1]

Labeling Requirements

Standardize labeling to prevent downstream handling errors.

  • Chemical Name: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol[1][2]

  • Constituents: 95-100% (or specific concentration if in solution).

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1][3]

  • Special Note: Write "Contains Epoxides - Reactive with Acids/Bases" clearly on the tag.[1]

Final Disposal Path
  • Method: Thermal Incineration with secondary combustion chamber.[1]

  • Justification: Incineration ensures the complete destruction of the strained epoxide ring and the carbon skeleton, preventing environmental persistence.[1]

  • RCRA Status: While likely not a federal RCRA hazardous waste (unless mixed with solvents), it must be treated as Non-Regulated Chemical Waste handled by a professional vendor.[1] Do not trash.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of this specific compound, emphasizing the prevention of polymerization.

DisposalWorkflow Start Waste: (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Wipes, Debris) StateCheck->Solid ContamCheck Is it mixed with Acids/Bases? Liquid->ContamCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix with General Organics. ContamCheck->Segregate No (Pure/Solvent mix) Neutralize Professional Neutralization Required (Do not attempt in-lab without protocol) ContamCheck->Neutralize Yes (Mixed) SafeStream Standard Epoxide Stream Segregate->SafeStream Vendor Transfer to EHS/Waste Vendor Method: Thermal Incineration Neutralize->Vendor Labeling Label: 'Epoxide Waste' 'No Acids/Bases' SafeStream->Labeling Labeling->Vendor DoubleBag Double Bag in Polyethylene Solid->DoubleBag DoubleBag->Vendor

Figure 1: Operational workflow for segregating and packaging epoxide waste to prevent accidental reactivity.

Part 4: Emergency Procedures (Spill Management)

If a spill occurs, the primary risk is skin sensitization and respiratory irritation.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1][4]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1][5][6]

    • Warning: Do NOT use sawdust or paper towels if the neat chemical is spilled; the high surface area combined with potential oxidation can pose a fire risk.[1]

  • Clean: Wash the area with a mild soap solution.[1] Do not use bleach (oxidizer) immediately on the concentrated spill.[1]

References

  • PubChem. (2025).[1] (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol Compound Summary. National Library of Medicine.[1] [Link]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]

Sources

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